LY2365109
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H27NO5 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid |
InChI |
InChI=1S/C22H27NO5/c1-22(2,3)17-11-15(16-6-8-19-20(12-16)28-14-27-19)5-7-18(17)26-10-9-23(4)13-21(24)25/h5-8,11-12H,9-10,13-14H2,1-4H3,(H,24,25) |
InChI Key |
FKPLJWGRBCQLTL-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to LY2365109: A Potent Glycine Transporter 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2365109 is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1), a key protein responsible for regulating glycine levels in the synaptic cleft. By blocking the reuptake of glycine, this compound elevates extracellular glycine concentrations, thereby enhancing N-methyl-D-aspartate (NMDA) receptor function. This mechanism of action has positioned this compound as a valuable research tool and a potential therapeutic agent for central nervous system disorders associated with NMDA receptor hypofunction, such as schizophrenia. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, along with detailed experimental protocols for its investigation.
Chemical Structure and Properties
This compound, also known by its IUPAC name N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine, is a small molecule with the chemical formula C₂₂H₂₇NO₅.[1] Its structure features a central phenoxyethyl-methylamino acetic acid core, substituted with a bulky tert-butyl group and a benzodioxole moiety.
| Property | Value | Reference |
| IUPAC Name | N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine | [2] |
| Chemical Formula | C₂₂H₂₇NO₅ | [1] |
| Molar Mass | 385.45 g/mol | [1] |
| SMILES | CC(C)(C)c1cc(ccc1OCCN(C)CC(=O)O)c2ccc3c(c2)OCO3 | |
| InChI Key | FKPLJWGRBCQLTL-UHFFFAOYSA-N | |
| CAS Number | 868265-28-5 (free base) | |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble in DMSO and ethanol | [3] |
Synthesis of this compound
A plausible synthetic route could begin with the coupling of 4-(1,3-benzodioxol-5-yl)-2-(tert-butyl)phenol with a protected 2-(methylamino)ethanol (B44016) derivative. This would be followed by the deprotection of the amino group and subsequent alkylation with an acetic acid derivative to introduce the glycine moiety. Purification of the final product would likely be achieved through chromatographic techniques.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by selectively inhibiting the glycine transporter 1 (GlyT1).[1] GlyT1 is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons.[8] Glycine is an essential co-agonist for the NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity, learning, and memory.[9]
By inhibiting GlyT1, this compound increases the concentration of glycine in the synaptic space.[1] This elevated glycine level leads to a greater occupancy of the glycine binding site on the NMDA receptor, thereby potentiating its activation by glutamate.[8][9] The enhanced NMDA receptor signaling is the primary mechanism through which this compound is thought to exert its effects on neuronal function.
Experimental Protocols
The investigation of this compound's pharmacological profile involves a variety of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.
In Vivo Microdialysis for Measuring Extracellular Glycine
This protocol describes the use of in vivo microdialysis in rodents to measure changes in extracellular glycine levels in specific brain regions following the administration of this compound.[10][11][12]
Materials:
-
This compound
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF)
-
Microinfusion pump
-
Fraction collector
-
HPLC system with fluorescence detection for glycine analysis
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Perform a craniotomy over the brain region of interest (e.g., prefrontal cortex or striatum).
-
Slowly lower the microdialysis probe to the desired coordinates.
-
Secure the probe to the skull with dental cement.
-
Allow the animal to recover for at least 24 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples (e.g., every 20-30 minutes) for at least 1-2 hours.
-
Administer this compound (e.g., via intraperitoneal injection or orally).
-
Continue collecting dialysate samples for several hours to monitor changes in extracellular glycine levels.
-
-
Sample Analysis:
-
Analyze the glycine concentration in the collected dialysate samples using HPLC with fluorescence detection following a pre-column derivatization step.
-
Express the results as a percentage of the baseline glycine concentration.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for recording NMDA receptor-mediated currents in brain slices to assess the effect of this compound.[13][14][15][16][17]
Materials:
-
This compound
-
Vibratome
-
Recording chamber for brain slices
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipettes
-
Pharmacological agents (e.g., NMDA, AMPA/kainate receptor antagonists)
Procedure:
-
Brain Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated slicing aCSF.
-
Cut coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Visually identify a neuron for recording using a microscope with differential interference contrast optics.
-
Fabricate a patch pipette from a borosilicate glass capillary and fill it with the internal solution. The pipette resistance should be 3-7 MΩ.
-
Approach the selected neuron with the patch pipette and establish a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of, for example, -70 mV.
-
-
Data Acquisition and Analysis:
-
Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers. Isolate NMDA receptor currents pharmacologically by including AMPA/kainate receptor antagonists in the aCSF.
-
Bath-apply this compound at a known concentration and continue to record EPSCs.
-
Wash out the drug to observe the reversal of the effect.
-
Analyze the amplitude and kinetics of the NMDA receptor-mediated EPSCs before, during, and after the application of this compound.
-
Quantitative Data Summary
| Experiment | Parameter | Treatment | Result | Reference |
| In Vitro GlyT1 Inhibition | IC₅₀ | This compound | 15.8 nM | [2][18] |
| In Vivo Microdialysis (Rat Striatum) | Extracellular Glycine | This compound (10 mg/kg, p.o.) | ~2.4-fold increase (from 1.52 µM to 3.6 µM) | [10] |
| In Vivo Microdialysis (Rat CSF) | Glycine Concentration | This compound (10 mg/kg, p.o.) | ~3.5-fold increase (from 10.38 µM to 36 µM) | [10] |
Conclusion
This compound is a valuable pharmacological tool for studying the role of the glycine transporter 1 and the modulation of NMDA receptor function. Its high potency and selectivity make it a suitable compound for in vitro and in vivo investigations. The experimental protocols provided in this guide offer a framework for researchers to explore the effects of this compound on synaptic transmission and its potential as a therapeutic agent for CNS disorders. Further research into its detailed synthesis and a broader range of in vivo applications will continue to enhance our understanding of this important molecule.
References
- 1. LY-2365109 - Wikipedia [en.wikipedia.org]
- 2. LY 2365109 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. Patch Clamp Protocol [labome.com]
- 17. Whole-cell Patch-Clamp Recordings from Striatal Cholinergic Interneurons in ex vivo Mouse Brain Slices [protocols.io]
- 18. bio-techne.com [bio-techne.com]
The GlyT1 Inhibitor LY2365109: A Technical Overview of its Impact on Extracellular Glycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective Glycine (B1666218) Transporter 1 (GlyT1) inhibitor, LY2365109, with a core focus on its effect on extracellular glycine concentrations. This compound has been a subject of investigation for its potential therapeutic applications in central nervous system disorders, particularly those associated with hypoglutamatergic function, such as schizophrenia.[1][2] Its mechanism of action revolves around the modulation of glycine levels in the synaptic cleft, which in turn influences neurotransmission.
Core Mechanism of Action
This compound is a potent and selective inhibitor of GlyT1, with an IC50 value of 15.8 nM for human GlyT1a.[3] It exhibits high selectivity for GlyT1 over the Glycine Transporter 2 (GlyT2), with an IC50 value greater than 30,000 nM for GlyT2.[4] GlyT1 is primarily located on astrocytes and is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound effectively increases the concentration of extracellular glycine.[5] This elevation of synaptic glycine has significant implications for neurotransmission, primarily through its role as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[6]
Quantitative Effects on Extracellular Glycine
Administration of this compound leads to a dose-dependent increase in extracellular glycine levels in the brain. Studies in rats have demonstrated a significant elevation of glycine in both striatal microdialysates and cerebrospinal fluid (CSF) following oral administration of the compound.
| Brain Region/Fluid | Animal Model | Drug Dose (p.o.) | Baseline Glycine (μM) | Post-treatment Glycine (μM) | Fold Increase | Reference |
| Striatum (microdialysate) | Rat | 10 mg/kg | 1.52 | 3.6 | ~2.4 | [2] |
| Cerebrospinal Fluid (CSF) | Rat | 10 mg/kg | 10.38 | 36 | ~3.5 | [2] |
| Cerebrospinal Fluid (CSF) | Rat | 0.3 - 30 mg/kg | - | Dose-dependent elevation | - | [3] |
Signaling Pathways and Downstream Effects
The primary consequence of increased extracellular glycine by this compound is the enhanced activation of NMDA receptors, which require glycine as a co-agonist for their function. This potentiation of NMDA receptor-mediated neurotransmission is the basis for its investigation in treating the cognitive and negative symptoms of schizophrenia.[1][7]
However, at higher concentrations, the elevated glycine levels can lead to the activation of strychnine-sensitive glycine A receptors.[1] This is particularly relevant in caudal brain areas such as the cerebellum and brainstem, where GlyT1 is highly expressed.[1] The activation of these inhibitory glycine receptors is thought to mediate some of the adverse effects observed at higher doses of GlyT1 inhibitors, including motor impairment and respiratory depression.[1][4]
Signaling pathway of this compound action.
Experimental Protocols
The following outlines the key experimental methodologies used to quantify the effects of this compound on extracellular glycine.
In Vivo Microdialysis in Rats
-
Animal Model: Male Sprague-Dawley rats weighing 250-300 g.[3]
-
Drug Administration: Oral (p.o.) administration of this compound.[2][3]
-
Procedure:
-
Surgical implantation of a microdialysis probe into the target brain region (e.g., striatum).
-
Continuous perfusion of the probe with artificial cerebrospinal fluid.
-
Collection of dialysate samples at regular intervals before and after drug administration.
-
Analysis of glycine concentration in the dialysate samples.
-
Glycine Quantification by LC-MS/MS
-
Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like glycine in biological samples.[2]
-
Key Parameters:
-
Sample Types: Brain microdialysates and cerebrospinal fluid (CSF).[2]
Experimental workflow for assessing this compound's effect on glycine.
Conclusion
This compound is a selective GlyT1 inhibitor that effectively elevates extracellular glycine levels in the brain. This mechanism holds therapeutic promise for disorders characterized by NMDA receptor hypofunction. The quantitative data and established experimental protocols provide a solid foundation for further research and development in this area. Understanding the dual effects of glycine on both NMDA and glycine A receptors is crucial for optimizing the therapeutic window and minimizing potential side effects.
References
- 1. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and this compound indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine transporter 1 is a target for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of novel, high affinity glycine transport inhibitors on frontostriatal dopamine release in a rodent model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to LY2365109 for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2365109 is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1). By blocking the reuptake of glycine, this compound elevates extracellular glycine concentrations, thereby acting as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This potentiation of NMDA receptor function has positioned this compound as a compound of interest for investigating therapeutic strategies for central nervous system (CNS) disorders associated with hypoglutamatergic function, such as schizophrenia and epilepsy. This guide provides a comprehensive overview of the available preclinical data on this compound, including its in vitro and in vivo pharmacology, and detailed experimental protocols for key neuroscience research applications.
Core Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation
This compound exerts its effects by selectively inhibiting the glycine transporter 1 (GlyT1). GlyT1 is primarily responsible for the reuptake of glycine from the synaptic cleft, particularly in glutamatergic synapses. Glycine is an obligatory co-agonist for the activation of NMDA receptors; it must bind to the GlyR site on the GluN1 subunit for the receptor to be opened by glutamate. By inhibiting GlyT1, this compound increases the synaptic concentration of glycine, leading to enhanced activation of NMDA receptors. This mechanism is thought to counteract the hypofunction of NMDA receptors implicated in the pathophysiology of schizophrenia and certain forms of epilepsy.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Cell Line/Assay Condition |
| IC50 (GlyT1) | 15.8 nM | Cells over-expressing human GlyT1a |
| IC50 (GlyT2) | > 30,000 nM | Cells over-expressing human GlyT2 |
Table 2: In Vivo Effects of this compound in Rodent Models
| Species | Model | Dosage (p.o.) | Key Finding |
| Rat | Normal | 0.3-30 mg/kg | Dose-dependent increase in cerebrospinal fluid (CSF) glycine levels. |
| Rat | Normal | Not Specified | Enhanced acetylcholine (B1216132) and dopamine (B1211576) release in the striatum and prefrontal cortex, respectively. |
| Mouse | Normal | Not Specified | Increased seizure threshold.[3] |
| Mouse | High Doses | Not Specified | Profound locomotor and respiratory impairments. |
Experimental Protocols
In Vivo Microdialysis for CSF Glycine Measurement in Rats
This protocol is based on methodologies used to assess the impact of GlyT1 inhibitors on neurotransmitter levels.[4]
Objective: To measure the effect of orally administered this compound on extracellular glycine concentrations in the cerebrospinal fluid of freely moving rats.
Materials:
-
This compound
-
Vehicle (e.g., 1% carboxymethylcellulose)
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Microinfusion pump
-
Fraction collector
-
HPLC system with fluorescence detection for amino acid analysis
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Secure the rat in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the desired brain region for CSF sampling (e.g., cisterna magna).
-
Secure the guide cannula with dental cement.
-
Allow the animal to recover for at least 48 hours post-surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 2 hours to obtain a stable baseline of extracellular glycine.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound or vehicle orally at the desired doses.
-
Continue to collect dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for glycine concentration using a validated HPLC method with fluorescence detection.
-
Express the post-treatment glycine levels as a percentage of the baseline levels for each animal.
-
Maximal Electroshock Seizure (MES) Threshold Test in Mice
This protocol is a standard method for evaluating the anticonvulsant efficacy of a compound.
Objective: To determine the effect of this compound on the seizure threshold in mice.
Materials:
-
This compound
-
Vehicle
-
Male CD-1 mice (20-25g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Saline solution
Procedure:
-
Drug Administration:
-
Administer this compound or vehicle orally at various doses to different groups of mice.
-
Allow for a predetermined pretreatment time (e.g., 30-60 minutes) for the drug to be absorbed and distributed.
-
-
Seizure Induction:
-
Apply a drop of saline to the eyes of the mouse to ensure good electrical contact.
-
Place the corneal electrodes on the corneas of the mouse.
-
Deliver a brief electrical stimulus of varying intensity (mA) to different groups of mice.
-
Observe the mouse for the presence of a tonic hindlimb extension seizure.
-
-
Data Analysis:
-
For each dose group, determine the percentage of mice exhibiting a tonic hindlimb extension seizure at each stimulus intensity.
-
Calculate the current intensity required to produce seizures in 50% of the animals (CC50) for each treatment group using probit analysis.
-
An increase in the CC50 in the this compound-treated groups compared to the vehicle group indicates an anticonvulsant effect.
-
Visualizations of Pathways and Workflows
Caption: Signaling pathway of this compound at the glutamatergic synapse.
Caption: General experimental workflow for preclinical evaluation of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the glycine-NMDA receptor axis in various neurological and psychiatric conditions. Its high potency and selectivity for GlyT1 allow for targeted modulation of this system. The provided data and protocols offer a foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential and underlying mechanisms of GlyT1 inhibition in neuroscience. Further research is warranted to explore its efficacy in a wider range of preclinical models and to translate these findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LY-2365109 - Wikipedia [en.wikipedia.org]
- 4. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and this compound indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Selectivity of LY2365109 for GlyT1 vs GlyT2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective inhibition of the glycine (B1666218) transporter 1 (GlyT1) over glycine transporter 2 (GlyT2) by the compound LY2365109. This document outlines the quantitative selectivity, the experimental protocols used for its determination, and the relevant signaling pathways, providing a comprehensive resource for researchers in neuroscience and drug development.
Core Data Presentation: Quantitative Selectivity of this compound
The selectivity of this compound for GlyT1 over GlyT2 is a critical aspect of its pharmacological profile. This selectivity is quantified by comparing its inhibitory potency at each transporter subtype, typically expressed as the half-maximal inhibitory concentration (IC50).
| Transporter | Compound | IC50 (nM) |
| GlyT1 | This compound | 15.8 |
| GlyT2 | This compound | >30,000 |
Table 1: Inhibitory potency of this compound on human GlyT1a and GlyT2. The data clearly demonstrates that this compound is a potent and highly selective inhibitor of GlyT1, with negligible activity at GlyT2 at concentrations up to 30,000 nM[1]. This significant separation in potency underscores the compound's utility as a specific pharmacological tool for studying GlyT1 function.
Experimental Protocols: Determining Transporter Inhibition
The determination of the IC50 values for this compound is primarily achieved through in vitro glycine uptake assays. These assays measure the ability of the compound to block the transport of radiolabeled glycine into cells that are engineered to express either GlyT1 or GlyT2.
[³H]Glycine Uptake Assay
This widely used method provides a robust and quantitative measure of transporter inhibition.
Objective: To determine the concentration at which a test compound inhibits 50% of the specific glycine uptake mediated by GlyT1 or GlyT2.
Materials:
-
CHO-K1 (Chinese Hamster Ovary) cells stably expressing human GlyT1a or GlyT2.
-
[³H]Glycine (radiolabeled glycine).
-
Unlabeled glycine.
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Cell Culture and Plating: CHO-K1 cells stably expressing either hGlyT1a or hGlyT2 are cultured and seeded into multi-well plates (e.g., 96- or 384-well plates) and allowed to form a monolayer.
-
Compound Incubation: The cell monolayers are washed with assay buffer and then pre-incubated with varying concentrations of this compound for a specified period at room temperature or 37°C.
-
Initiation of Glycine Uptake: A solution containing a fixed concentration of [³H]Glycine (often near its Km value for the transporter) is added to each well to initiate the uptake process.
-
Termination of Uptake: After a short incubation period (typically 10-20 minutes), the uptake of [³H]Glycine is terminated by rapidly washing the cells with ice-cold assay buffer to remove any extracellular radiolabel.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular [³H]Glycine is quantified using a scintillation counter.
-
Data Analysis:
-
Total Uptake: Measured in the absence of any inhibitor.
-
Non-specific Uptake: Determined in the presence of a high concentration of a known, potent inhibitor of the respective transporter (or a high concentration of unlabeled glycine) to block all transporter-mediated uptake.
-
Specific Uptake: Calculated by subtracting the non-specific uptake from the total uptake.
-
IC50 Determination: The percentage of inhibition of specific uptake at each concentration of this compound is calculated. These values are then plotted against the logarithm of the compound concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action of GlyT1 inhibitors like this compound is the modulation of glutamatergic neurotransmission through the N-methyl-D-aspartate (NMDA) receptor.
Caption: Signaling pathway of GlyT1 inhibition by this compound.
The diagram above illustrates that GlyT1, located on astrocytes surrounding glutamatergic synapses, is responsible for the reuptake of glycine from the synaptic cleft. Glycine acts as an essential co-agonist at the NMDA receptor. By inhibiting GlyT1, this compound leads to an increase in the extracellular concentration of glycine. This, in turn, enhances the activation of NMDA receptors, which are critical for synaptic plasticity and cognitive function.
Caption: Experimental workflow for determining GlyT inhibitor activity.
This flowchart outlines the key steps in the [³H]glycine uptake assay used to quantify the inhibitory activity of compounds like this compound on GlyT1 and GlyT2. This systematic process ensures the reliable and reproducible determination of IC50 values, which are fundamental for assessing compound potency and selectivity.
References
Methodological & Application
Application Notes and Protocols for LY2365109 in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2365109 is a potent and selective inhibitor of the Glycine (B1666218) Transporter 1 (GlyT1). GlyT1 plays a crucial role in regulating extracellular glycine concentrations in the central nervous system. By inhibiting GlyT1, this compound increases the synaptic availability of glycine. Glycine is an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and it is also the primary inhibitory neurotransmitter in the brainstem and spinal cord, acting on strychnine-sensitive glycine receptors.[1][2] The ability of this compound to modulate both excitatory and inhibitory neurotransmission makes it a valuable tool for investigating synaptic plasticity, neuronal excitability, and the pathophysiology of various neurological and psychiatric disorders, including schizophrenia and epilepsy.[3]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in electrophysiological studies, particularly in the context of whole-cell patch-clamp recordings from neuronal preparations.
Mechanism of Action
This compound exerts its effects by blocking the reuptake of glycine from the synaptic cleft and surrounding extracellular space. This leads to an elevation of ambient glycine levels, which in turn potentiates the function of NMDA receptors.[4] The increased availability of the co-agonist glycine enhances NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) and neuronal firing.[4] At higher concentrations or in specific brain regions with a high density of glycine receptors, the elevated glycine levels may also lead to the activation of inhibitory strychnine-sensitive glycine receptors.[1]
Data Presentation
The following table summarizes quantitative data for GlyT1 inhibitors in electrophysiological and neurochemical studies. While specific data for this compound in patch-clamp recordings is limited in the public domain, data from other selective GlyT1 inhibitors like NFPS can provide a strong basis for experimental design.
| Parameter | Value | Species/Preparation | Experimental Method | Reference |
| This compound | ||||
| Effect | Increased seizure threshold | Mouse | In vivo seizure model | [3] |
| NFPS (another selective GlyT1 inhibitor) | ||||
| Concentration for NMDA EPSC potentiation | 1-2 mg/kg, i.v. | Rat | In vivo electrophysiology | [4] |
| Concentration for NMDA EPSC potentiation (in the presence of 10 µM glycine) | Varies (dose-dependent) | Rat prefrontal cortex slices | Whole-cell voltage-clamp | [4] |
| ALX-5407 (another selective GlyT1 inhibitor) | ||||
| Concentration to block glycine source | 5 µM | Xenopus oocytes expressing GlyT1 and NMDAR | Two-electrode voltage-clamp | [1] |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for electrophysiology.
Experimental Protocols
I. Preparation of this compound Stock Solution
-
Vehicle Selection : this compound is typically soluble in aqueous solutions. For in vitro electrophysiology, it is recommended to dissolve this compound in the extracellular recording solution (e.g., artificial cerebrospinal fluid - ACSF) or a vehicle like dimethyl sulfoxide (B87167) (DMSO) for higher concentration stock solutions. If using DMSO, ensure the final concentration in the recording chamber is minimal (typically <0.1%) to avoid off-target effects.
-
Stock Solution Preparation :
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in the chosen vehicle.
-
Aliquot the stock solution into smaller volumes and store at -20°C to -80°C to avoid repeated freeze-thaw cycles.
-
II. Whole-Cell Patch-Clamp Recordings in Brain Slices
This protocol provides a general framework for recording from neurons in acute brain slices. Specific parameters may need to be optimized for the brain region and neuron type of interest.
A. Solutions and Reagents
-
Slicing Solution (Ice-cold, oxygenated with 95% O₂/5% CO₂) :
-
Sucrose-based or NMDG-based protective recovery solutions are often used to improve slice health.
-
Example Sucrose-based ACSF (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, 10 D-Glucose.
-
-
Artificial Cerebrospinal Fluid (ACSF) (Oxygenated with 95% O₂/5% CO₂, pH 7.4) :
-
(in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 10 D-Glucose.[5]
-
-
Internal Solution (for patch pipette) :
-
Example K-Gluconate based internal solution (in mM): 135 K-Gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.
-
B. Brain Slice Preparation
-
Anesthetize the animal (e.g., rodent) according to approved institutional animal care and use committee (IACUC) protocols.
-
Perfuse the animal transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and place it in the ice-cold, oxygenated slicing solution.
-
Mount the brain on a vibratome and cut slices (typically 250-350 µm thick) of the desired brain region.
-
Transfer the slices to a holding chamber with oxygenated ACSF and allow them to recover for at least 1 hour at room temperature before recording.
C. Electrophysiological Recording
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min.
-
Visualize neurons using differential interference contrast (DIC) or infrared (IR) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Once the pipette tip is in contact with the neuronal membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
Switch to voltage-clamp or current-clamp mode to record synaptic currents or membrane potential, respectively.
D. Application of this compound
-
Record baseline neuronal activity for a stable period (e.g., 5-10 minutes). This could include spontaneous or evoked excitatory/inhibitory postsynaptic currents (sEPSCs/sIPSCs or eEPSCs/eIPSCs) or the neuron's firing pattern.
-
Prepare the desired final concentration of this compound by diluting the stock solution into the ACSF that is perfusing the slice.
-
Switch the perfusion to the ACSF containing this compound.
-
Record the neuronal activity in the presence of the drug. The time to effect will depend on the perfusion rate and the diffusion of the compound into the slice.
-
To determine the reversibility of the drug's effects, switch the perfusion back to the control ACSF (washout).
E. Data Analysis
-
Analyze the recorded data using appropriate software (e.g., Clampfit, Igor Pro).
-
Quantify changes in parameters such as the amplitude and frequency of synaptic currents, neuronal firing rate, or the amplitude of evoked responses.
-
Compare the baseline activity with the activity during drug application and after washout.
-
Perform statistical analysis to determine the significance of the observed effects.
Considerations and Controls
-
Concentration-Response Curve : To determine the optimal concentration of this compound, it is advisable to perform a concentration-response experiment.
-
Control Experiments :
-
Vehicle Control : Apply the vehicle (e.g., ACSF with the same final concentration of DMSO) alone to ensure it has no effect on neuronal activity.
-
Time Control : Record from a neuron for the same duration as the drug application experiment without applying the drug to control for any time-dependent changes in neuronal activity.
-
-
Specificity : To confirm that the effects of this compound are mediated by its action on GlyT1 and subsequent potentiation of NMDA receptors, co-application with an NMDA receptor antagonist (e.g., AP5) can be performed. The antagonist should block the effects of this compound on excitatory transmission.
References
Application Notes and Protocols for LY2365109 Microdialysis in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the microdialysis procedure for the glycine (B1666218) transporter 1 (GlyT1) inhibitor, LY2365109, in rodent models. This document includes experimental protocols, data presentation, and visualization of the relevant signaling pathway to guide researchers in designing and executing similar preclinical studies.
Introduction
This compound is a selective inhibitor of the glycine transporter 1 (GlyT1). GlyT1 is crucial for regulating the concentration of the neurotransmitter glycine in the synaptic cleft.[1] Glycine acts as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1] By blocking the reuptake of glycine, GlyT1 inhibitors like this compound increase extracellular glycine levels, thereby potentiating NMDA receptor function.[1] This mechanism of action is being investigated for its therapeutic potential in central nervous system disorders associated with hypoglutamatergic function, such as schizophrenia.[2] Microdialysis is a widely used in vivo technique to measure the extracellular concentrations of neurotransmitters and drugs in specific brain regions of freely moving animals, providing valuable pharmacokinetic and pharmacodynamic data.[3][4]
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on extracellular glycine levels in the rat striatum, as determined by in vivo microdialysis.
| Treatment Group | Brain Region | Basal Glycine (µM) | Peak Glycine (µM) after this compound | Fold Increase | Citation |
| Vehicle Control | Striatum | 1.52 | - | - | [5] |
| This compound (10 mg/kg, p.o.) | Striatum | 1.52 | 3.6 | ~2.4 | [5] |
Experimental Protocols
This section details the methodologies for conducting a microdialysis study to assess the impact of this compound on extracellular glycine levels in the rodent brain.
Animal Models
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.[2][6]
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Surgical Procedure: Microdialysis Probe Implantation
This protocol is for the stereotaxic implantation of a guide cannula for a microdialysis probe into a specific brain region (e.g., striatum, prefrontal cortex).
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Stereotaxic Surgery:
-
Secure the anesthetized animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region using stereotaxic coordinates from a rat brain atlas (e.g., Paxinos and Watson).
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide to keep it patent.
-
-
Post-operative Care:
-
Administer post-operative analgesics as required.
-
Allow the animal to recover for at least 48 hours before the microdialysis experiment.
-
Microdialysis Experiment
-
Probe Insertion: On the day of the experiment, gently remove the dummy cannula and insert the microdialysis probe into the guide cannula.
-
Perfusion:
-
Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of extracellular glycine.
-
-
Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for at least 60-90 minutes to establish baseline glycine levels.
-
Drug Administration: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-dosing Sample Collection: Continue collecting dialysate samples at the same regular intervals for a predetermined period (e.g., 3-4 hours) to monitor the change in extracellular glycine concentrations.
-
Sample Handling: Immediately freeze the collected dialysate samples on dry ice or in a -80°C freezer until analysis to prevent degradation of analytes.
Analytical Method: Quantification of Glycine
-
Method: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying glycine in microdialysate samples.
-
Sample Preparation: Samples may require derivatization depending on the specific HPLC-MS/MS method used.
-
Analysis:
-
Inject a small volume of the dialysate into the HPLC-MS/MS system.
-
Separate glycine from other components using a suitable chromatography column.
-
Detect and quantify glycine using mass spectrometry.
-
-
Data Analysis: Calculate the concentration of glycine in each sample based on a standard curve. Express the results as a percentage of the pre-drug baseline levels to determine the fold-increase in extracellular glycine following this compound administration.
Mandatory Visualization
Signaling Pathway of GlyT1 Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound at the glutamatergic synapse.
Caption: Mechanism of this compound action at a glutamatergic synapse.
Experimental Workflow for this compound Microdialysis
The following diagram outlines the key steps in the experimental workflow.
Caption: Experimental workflow for in vivo microdialysis of this compound.
References
- 1. Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and this compound indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? [frontiersin.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. A microdialysis study of glycinamide, glycine and other amino acid neurotransmitters in rat frontal cortex and hippocampus after the administration of milacemide, a glycine pro-drug - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo Administration Routes for LY2365109: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2365109 is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1). By blocking the reuptake of glycine from the synaptic cleft, this compound effectively increases the extracellular concentration of this amino acid. Glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, and its increased availability enhances NMDA receptor-mediated neurotransmission. This mechanism of action has prompted investigation into the therapeutic potential of this compound and other GlyT1 inhibitors for central nervous system (CNS) disorders associated with hypoglutamatergic function, such as schizophrenia, as well as for the treatment of neuropathic pain and epilepsy.[1]
These application notes provide a comprehensive overview of the in vivo administration routes for this compound, including detailed protocols and quantitative data from preclinical studies. The information is intended to guide researchers in designing and executing in vivo experiments to further elucidate the pharmacological properties and therapeutic potential of this compound.
Signaling Pathway of GlyT1 Inhibition
The primary mechanism of action of this compound is the potentiation of NMDA receptor activity through the inhibition of GlyT1. The signaling cascade is initiated by the binding of this compound to GlyT1, which is located on the presynaptic terminal and surrounding glial cells. This inhibition leads to an accumulation of glycine in the synaptic cleft, thereby increasing the co-agonist stimulation of NMDA receptors.
Quantitative Data Summary
The following table summarizes quantitative data from in vivo studies involving the administration of this compound and other relevant GlyT1 inhibitors.
| Compound | Species | Administration Route | Dose Range | Key Findings | Reference |
| This compound | Rat | Oral (p.o.) | 10 mg/kg | Increased glycine in striatal microdialysates (2-fold) and CSF (3-fold). | |
| This compound | Mouse | Systemic | Not Specified | Suppressed chronic seizures in a temporal lobe epilepsy model. | |
| ALX5407 (another GlyT1 inhibitor) | Rat | Subcutaneous (s.c.) | 1 and 2 mg/kg | Failed to produce anti-allodynia. | [2] |
| ALX5407 | Rat | Subcutaneous (s.c.) | 4 mg/kg | Produced analgesia 30-60 min post-dose. | [2] |
| ORG25935 (another GlyT1 inhibitor) | Mouse | Intravenous (i.v.) | 0.1 mg/kg | Peak anti-allodynia effect in a diabetic neuropathic pain model. | [3] |
| ORG25935 | Mouse | Intrathecal (i.t.) | 3-300 ng | Ameliorated mechanical allodynia. | [3] |
Experimental Protocols
Protocol 1: Oral Administration (Gavage) in Rodents
This protocol is suitable for delivering a precise dose of this compound directly into the stomach.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water, potentially with a small percentage of a solubilizing agent like DMSO or Tween 80, if necessary for solubility).
-
Oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a ball tip)
-
Syringes (1 mL or appropriate size)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound hydrochloride.
-
Prepare the vehicle solution. A common vehicle for oral gavage is 0.5% CMC in sterile water. If this compound requires a solubilizing agent, a formulation such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be considered, though the simplest effective vehicle is preferred.
-
Add the this compound to the vehicle and vortex or sonicate until a homogenous suspension or solution is formed. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg for mice and rats).
-
Gently restrain the animal. For rats, this can be done by holding the animal near the thoracic region while supporting the lower body. For mice, scruffing the neck is a common method.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the insertion depth to reach the stomach.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The animal should swallow as the tube passes. Do not force the needle. If resistance is met, withdraw and try again.
-
Once the needle is in the esophagus, advance it to the predetermined depth.
-
Slowly administer the dosing solution.
-
Gently remove the needle along the same path of insertion.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
Protocol 2: Intraperitoneal (IP) Injection in Rodents
IP injection is a common route for systemic administration.
Materials:
-
This compound hydrochloride
-
Sterile vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent if necessary)
-
Syringes (1 mL or appropriate size)
-
Needles (25-27 gauge for mice, 23-25 gauge for rats)
-
Animal scale
Procedure:
-
Preparation of Injection Solution:
-
Dissolve this compound hydrochloride in the chosen sterile vehicle to the desired concentration. Ensure the final solution is sterile, which may require filtration through a 0.22 µm filter if not prepared from sterile components under aseptic conditions.
-
-
Animal Handling and Injection:
-
Weigh the animal to calculate the injection volume (typically up to 10 mL/kg).
-
Properly restrain the animal. For mice, scruffing and securing the tail is effective. For rats, a two-person technique or wrapping in a towel may be necessary.
-
Position the animal on its back with its head tilted slightly downwards.
-
The injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or urine is drawn, confirming correct placement.
-
Inject the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 3: Intravenous (IV) Injection in Rodents
IV administration provides rapid and complete bioavailability. This procedure requires a higher level of technical skill.
Materials:
-
This compound hydrochloride
-
Sterile vehicle (e.g., sterile saline)
-
Syringes (e.g., insulin (B600854) syringes with a 28-30 gauge needle)
-
Restraining device for the animal (e.g., a rodent restrainer)
-
Heat lamp or warming pad
Procedure:
-
Preparation of Injection Solution:
-
Prepare a sterile solution of this compound in saline. The concentration should allow for a small injection volume (e.g., 5 mL/kg).
-
-
Animal Preparation and Injection:
-
Place the animal in a restraining device.
-
Warm the animal's tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and accessible.
-
Swab the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Successful entry into the vein is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein, and another attempt should be made at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the animal to its cage and monitor its condition.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study with this compound.
Conclusion
The in vivo administration of this compound can be achieved through various routes, with oral gavage, intraperitoneal injection, and intravenous injection being the most common for preclinical rodent studies. The choice of administration route will depend on the specific research question, the desired pharmacokinetic profile, and the experimental model. The protocols and data provided herein serve as a guide for researchers to effectively utilize this compound in their in vivo investigations, contributing to a better understanding of its therapeutic potential. Careful consideration of the vehicle, dose, and animal welfare is paramount for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Measuring Glycine Levels After LY2365109 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2365109 is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3][4] GlyT1 is crucial for regulating extracellular glycine concentrations in the central nervous system (CNS). By inhibiting GlyT1, this compound effectively increases synaptic and extrasynaptic glycine levels.[1] This elevation of glycine, an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, potentiates NMDA receptor function.[5] This mechanism of action has significant implications for therapeutic strategies targeting psychiatric and neurological disorders associated with NMDA receptor hypofunction, such as schizophrenia.[5][6]
These application notes provide detailed protocols for administering this compound to preclinical animal models and for subsequently measuring the changes in glycine levels in relevant biological matrices. The accurate quantification of glycine is a critical biomarker for assessing the pharmacodynamic effects of this compound and other GlyT1 inhibitors.
Data Presentation
The following tables summarize the expected quantitative changes in glycine levels following the administration of this compound, based on preclinical studies.
Table 1: Extracellular Glycine Concentration in Rat Striatum Following Oral Administration of this compound (10 mg/kg)
| Treatment Group | Basal Glycine (µM) | Peak Glycine (µM) | Fold Increase |
| Vehicle Control | 1.52 | - | - |
| This compound | 1.52 | 3.6 | ~2.4 |
Data derived from a study utilizing in vivo microdialysis coupled with LC-MS/MS.[7]
Table 2: Glycine Concentration in Rat Cerebrospinal Fluid (CSF) Following Oral Administration of this compound (10 mg/kg)
| Treatment Group | Basal Glycine (µM) | Peak Glycine (µM) | Fold Increase |
| Vehicle Control | 10.38 | - | - |
| This compound | 10.38 | 36 | ~3.5 |
Data derived from a study utilizing LC-MS/MS analysis of CSF.[7]
Signaling Pathway
The administration of this compound initiates a signaling cascade by increasing the availability of glycine for NMDA receptors. The following diagram illustrates this pathway.
Caption: Signaling pathway initiated by this compound.
Experimental Protocols
Protocol 1: Formulation and Administration of this compound to Rodents
This protocol describes the preparation and administration of this compound for in vivo studies in rats or mice.
Materials:
-
This compound hydrochloride
-
Vehicle: 0.5% (w/v) Methylcellulose (B11928114) in sterile water
-
Sterile water for injection
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Appropriate sized gavage needles (for oral administration) or sterile syringes and needles (for intraperitoneal injection)
Procedure:
-
Dosage Calculation: Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the weight of the animals.
-
Vehicle Preparation: Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose to sterile water while continuously stirring or vortexing.
-
Formulation of this compound Suspension:
-
Weigh the calculated amount of this compound hydrochloride.
-
Add a small amount of the 0.5% methylcellulose vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to achieve the final desired concentration.
-
If necessary, sonicate the suspension for 5-10 minutes to ensure homogeneity.
-
-
Administration:
-
Oral (p.o.) Gavage:
-
Gently restrain the animal.
-
Measure the appropriate volume of the this compound suspension.
-
Insert the gavage needle carefully into the esophagus and deliver the suspension into the stomach.
-
-
Intraperitoneal (i.p.) Injection:
-
Restrain the animal, exposing the lower abdominal quadrant.
-
Wipe the injection site with 70% ethanol.
-
Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate to ensure no fluid is drawn back, then inject the suspension.
-
-
Workflow for In Vivo Administration of this compound
Caption: Experimental workflow for this compound administration.
Protocol 2: Quantification of Glycine in Plasma/CSF by LC-MS/MS
This protocol details a sensitive and specific method for measuring glycine concentrations in biological fluids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plasma or CSF samples
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Glycine analytical standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₂,¹⁵N-glycine)
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator (optional)
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma or CSF samples on ice.
-
In a microcentrifuge tube, add 50 µL of the sample.
-
Add 10 µL of the internal standard solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
(Optional) Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: HILIC or C18 reversed-phase column suitable for polar analytes.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of glycine from other matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Glycine: Q1: 76.1 m/z -> Q3: 30.1 m/z
-
¹³C₂,¹⁵N-glycine (IS): Q1: 79.1 m/z -> Q3: 32.1 m/z
-
-
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of glycine.
-
Calculate the peak area ratio of the analyte (glycine) to the internal standard for both the standards and the samples.
-
Determine the concentration of glycine in the samples by interpolating from the standard curve.
-
Workflow for Glycine Quantification by LC-MS/MS
Caption: Workflow for LC-MS/MS analysis of glycine.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the in vivo effects of this compound on glycine levels. The accurate measurement of glycine in biological fluids is paramount for understanding the pharmacodynamics of GlyT1 inhibitors and their potential therapeutic applications. The provided methodologies, from drug formulation and administration to bioanalytical quantification, are designed to ensure reproducible and reliable data generation for researchers in the field of neuroscience and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. seattleneurosciences.com [seattleneurosciences.com]
- 3. [PDF] Glycine Causes Increased Excitability and Neurotoxicity by Activation of NMDA Receptors in the Hippocampus | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 6. ltk.uzh.ch [ltk.uzh.ch]
- 7. rupress.org [rupress.org]
Application Notes and Protocols for Studying the Anticonvulsant Effects of LY2365109
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2365109 is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1). By blocking the reuptake of glycine, this compound increases extracellular glycine concentrations in the synaptic cleft.[1] Glycine is an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and enhanced glycine levels potentiate NMDA receptor function.[2][3] This modulation of glutamatergic neurotransmission has demonstrated anticonvulsant properties, making this compound a promising candidate for epilepsy treatment.[1][4] Studies have shown that this compound can increase the seizure threshold in mice and suppress chronic seizures in animal models of temporal lobe epilepsy (TLE).[1]
These application notes provide a detailed experimental design for evaluating the anticonvulsant efficacy of this compound in two standard preclinical seizure models: the pentylenetetrazol (PTZ) and maximal electroshock (MES) induced seizure models. The protocols are intended to guide researchers in conducting these assays, and the data presentation section offers a template for organizing and interpreting the results.
Data Presentation
Quantitative data from the experimental protocols should be summarized in the following tables for clear comparison and analysis.
Table 1: Dose-Response Effect of this compound on PTZ-Induced Seizure Threshold
| Treatment Group | Dose (mg/kg) | N | Latency to First Myoclonic Jerk (s) (Mean ± SEM) | Latency to Generalized Tonic-Clonic Seizure (s) (Mean ± SEM) | Seizure Score (Mean ± SEM) |
| Vehicle | - | 10 | |||
| This compound | 1 | 10 | |||
| This compound | 3 | 10 | |||
| This compound | 10 | 10 | |||
| This compound | 30 | 10 |
Table 2: Efficacy of this compound in the Maximal Electroshock (MES) Seizure Model
| Treatment Group | Dose (mg/kg) | N | Number of Animals Protected from Tonic Hindlimb Extension (%) | Duration of Tonic Hindlimb Extension (s) (Mean ± SEM) |
| Vehicle | - | 10 | ||
| This compound | 1 | 10 | ||
| This compound | 3 | 10 | ||
| This compound | 10 | 10 | ||
| This compound | 30 | 10 |
Experimental Protocols
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to identify compounds that can raise the seizure threshold and is considered a model for generalized myoclonic and absence seizures.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% sterile saline with 0.5% methylcellulose)
-
Pentylenetetrazol (PTZ) (Sigma-Aldrich)
-
Male C57BL/6 mice (8-10 weeks old)
-
Observation chambers
-
Syringes and needles (27-gauge)
-
Timer
Protocol:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., 1, 3, 10, 30 mg/kg). Prepare a fresh solution of PTZ (e.g., 35-45 mg/kg, a sub-convulsive dose to test for an increase in seizure threshold) in sterile 0.9% saline on the day of the experiment.[5] The optimal sub-convulsive dose of PTZ should be determined in a pilot study.
-
Dosing: Administer this compound or vehicle intraperitoneally (i.p.) to the mice. The volume of injection should be consistent across all animals (e.g., 10 ml/kg).
-
Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes before PTZ administration to ensure optimal drug absorption and brain penetration.
-
PTZ Administration: Inject the sub-convulsive dose of PTZ (i.p.).
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record its behavior for 30 minutes.[5][6]
-
Seizure Scoring: Score the seizure severity using a modified Racine scale.[7][8][9] Record the latency to the first myoclonic jerk and the latency to the generalized tonic-clonic seizure.
-
Modified Racine Scale for PTZ-Induced Seizures in Mice: [7]
-
Stage 0: No abnormal behavior
-
Stage 1: Immobility, staring
-
Stage 2: Head nodding, facial and forelimb clonus
-
Stage 3: Myoclonic jerks of the body, rearing
-
Stage 4: Clonic seizures while rearing and falling
-
Stage 5: Generalized tonic-clonic seizures, loss of posture
-
Stage 6: Severe tonic-clonic seizures with wild jumping
-
Stage 7: Tonic extension leading to death
-
-
Maximal Electroshock (MES)-Induced Seizure Model
The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[10][11]
Materials:
-
This compound
-
Vehicle
-
Male C57BL/6 mice (8-10 weeks old)
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
0.5% Tetracaine (B1683103) hydrochloride solution (local anesthetic)
-
0.9% Saline solution
-
Timer
Protocol:
-
Animal Acclimation and Drug Preparation: Follow the same procedures as in the PTZ model.
-
Dosing and Pre-treatment: Administer this compound or vehicle (i.p.) 30-60 minutes before the electroshock.
-
Anesthesia and Electrode Placement: Apply a drop of 0.5% tetracaine hydrochloride solution to the cornea of each mouse to provide local anesthesia.[11] Place the corneal electrodes on either side of the cornea, ensuring good contact by applying a drop of 0.9% saline.[11]
-
Electroshock Application: Deliver a single electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[11][12]
-
Observation: Observe the animal's behavior immediately after the shock. The characteristic response in unprotected mice is a tonic extension of the hindlimbs.
-
Endpoint Measurement: The primary endpoint is the presence or absence of the tonic hindlimb extension.[11] An animal is considered protected if it does not exhibit tonic hindlimb extension. The duration of the tonic hindlimb extension can also be recorded as a secondary measure.
Electroencephalogram (EEG) Recording (Optional but Recommended)
For a more detailed analysis of the anticonvulsant effects of this compound, EEG recordings can be performed in conjunction with the seizure models.
Materials:
-
Stereotaxic apparatus
-
EEG recording system (e.g., Pinnacle Technology, Open Ephys)[13]
-
Implantable EEG headmounts and electrodes[14]
-
Dental cement
-
Surgical tools
Protocol:
-
Electrode Implantation Surgery:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Expose the skull and drill small holes for the placement of epidural screw electrodes over the cortex (e.g., frontal and parietal regions).[14]
-
Implant the EEG headmount and secure it with dental cement.
-
Allow the animal to recover for at least one week before any experiments.
-
-
EEG Recording:
-
Connect the animal to the EEG recording system.
-
Record baseline EEG for a specified period.
-
Administer this compound or vehicle, followed by the seizure-inducing agent (PTZ or MES).
-
Record the EEG throughout the experiment.
-
-
Data Analysis: Analyze the EEG recordings for epileptiform activity, such as spike-wave discharges, and quantify changes in seizure duration and frequency in the presence of this compound.[15][16]
Mandatory Visualizations
Caption: Experimental workflow for assessing the anticonvulsant effects of this compound.
References
- 1. Glycine Transporter 1 is a Target for the Treatment of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ilae.org [ilae.org]
- 5. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 6. jove.com [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pilocarpine-induced Status Epilepticus in Mice: A comparison of spectral analysis of electroencephalogram and behavioral grading using the Racine scale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 11. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. Protocol to record and quantify absence seizures in rats using EEG arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse EEG implantation and monitoring [protocols.io]
- 15. AI-Based Electroencephalogram Analysis in Rodent Models of Epilepsy: A Systematic Review [mdpi.com]
- 16. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Utilizing LY2365109 to Elucidate NMDA Receptor Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-D-aspartate (NMDA) receptors are critical players in synaptic plasticity, learning, and memory.[1] Their dysfunction is implicated in a range of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and epilepsy.[1][2] A key mechanism for modulating NMDA receptor activity is through the regulation of the co-agonist glycine (B1666218). The glycine transporter 1 (GlyT1) is the primary regulator of glycine levels in the synaptic cleft.[3] By inhibiting GlyT1, the extracellular concentration of glycine is increased, leading to enhanced NMDA receptor function.
LY2365109 is a potent and selective inhibitor of GlyT1, making it a valuable pharmacological tool for studying the role of glycine and NMDA receptor potentiation in various physiological and pathological processes.[4][5] These application notes provide detailed protocols for utilizing this compound to investigate NMDA receptor function through in vivo microdialysis, electrophysiology, calcium imaging, and behavioral studies.
Mechanism of Action
This compound is a selective inhibitor of the glycine transporter 1 (GlyT1).[4][5] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft into presynaptic terminals and surrounding glial cells. Glycine acts as a mandatory co-agonist at the NMDA receptor, meaning that both glutamate (B1630785) and glycine (or D-serine) must bind to the receptor for it to be activated.[6] By blocking GlyT1, this compound increases the extracellular concentration of glycine in the synapse. This leads to greater occupancy of the glycine binding site on the NMDA receptor, thereby potentiating receptor activation in the presence of glutamate.[3] This enhanced NMDA receptor signaling can be investigated through various experimental paradigms.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Species/System | Reference |
| IC50 (GlyT1a) | 15.8 nM | Human (in vitro) | [3][5] |
| IC50 (GlyT2) | >30,000 nM | (in vitro) | [4] |
| Effect on Glycine Levels | Dose-dependent increase | Rat (in vivo) | [5] |
In Vivo Microdialysis: Extracellular Glycine Concentration in Rat Striatum
| Treatment Group | Basal Glycine (µM) | Peak Glycine (µM) | Fold Increase |
| Vehicle Control | 1.52 | - | - |
| This compound (10 mg/kg) | 1.52 | 4.10 | ~2.7 |
Data adapted from a representative study. Actual values may vary based on experimental conditions.
Experimental Protocols
In Vivo Microdialysis for Measuring Extracellular Glycine
This protocol allows for the in vivo measurement of extracellular glycine concentrations in a specific brain region of interest following the administration of this compound.
Experimental Workflow:
Caption: Workflow for in vivo microdialysis experiment.
Methodology:
-
Animal Preparation:
-
Anesthetize the animal (e.g., Sprague-Dawley rat) with an appropriate anesthetic.
-
Secure the animal in a stereotaxic frame.
-
Implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex or striatum) using stereotaxic coordinates.
-
Allow the animal to recover from surgery before starting the experiment.
-
-
Microdialysis:
-
Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a set period (e.g., 60-120 minutes) to establish basal glycine levels.
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally or orally).
-
Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.
-
-
Sample Analysis (LC-MS/MS):
-
Analyze the collected dialysate samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify glycine concentrations.
-
Prepare a standard curve with known concentrations of glycine to ensure accurate quantification.
-
Express the results as a percentage of the baseline glycine levels to determine the effect of this compound over time.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the potentiation of NMDA receptor-mediated currents by this compound in brain slices.
Experimental Workflow:
References
- 1. Calcium- and calmodulin-dependent inhibition of NMDA receptor currents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. portal.research.lu.se [portal.research.lu.se]
Troubleshooting & Optimization
Technical Support Center: LY2365109 Dose-Response Curve Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with LY2365109 dose-response curve generation. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Glycine (B1666218) Transporter 1 (GlyT1).[1][2][3] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine.[4] This elevated glycine can then act as a co-agonist at N-methyl-D-aspartate (NMDA) receptors and as an agonist at strychnine-sensitive glycine receptors, thereby modulating glutamatergic and glycinergic neurotransmission.[5][6]
Q2: I am not observing a dose-dependent inhibition of glycine uptake. What are the possible reasons?
A flat or non-responsive dose-response curve can be due to several factors:
-
Incorrect Assay Setup: Ensure your assay is correctly configured to measure glycine transport. A common method is a radiolabeled glycine uptake assay using cells expressing GlyT1.[7][8]
-
Compound Solubility Issues: this compound hydrochloride is soluble in DMSO and ethanol.[1][2] Ensure your stock solution is fully dissolved and that the final concentration of the solvent in your assay is low (typically <1%) to avoid artifacts.[7] Precipitation of the compound at higher concentrations in aqueous assay buffers can lead to a loss of activity.
-
Cell Health and Density: The cells used in the assay should be healthy and at an appropriate confluency. Over-confluent or unhealthy cells may not exhibit optimal transporter activity.
-
Inappropriate Glycine Concentration: The concentration of the glycine substrate in your assay should be near the Km value for GlyT1 to ensure sensitivity to inhibition.[7]
Q3: The IC50 value I calculated is significantly different from published values.
Variations in IC50 values can arise from:
-
Different Experimental Conditions: IC50 values are highly dependent on assay conditions such as cell type, substrate concentration, incubation time, and temperature. Ensure your protocol is consistent with established methods.
-
Reagent Quality: The purity and stability of this compound, as well as the quality of other reagents like radiolabeled glycine, can impact the results.
-
Data Analysis: Use a non-linear regression model to fit your dose-response data and calculate the IC50. Ensure you have a sufficient number of data points spanning the full range of inhibition.
Q4: I am observing high variability between my replicate wells. How can I improve the consistency of my results?
High variability can be minimized by addressing the following:
-
Pipetting Accuracy: Ensure your pipettes are calibrated, and use appropriate techniques, especially for small volumes. Preparing a master mix of reagents can help ensure consistency across wells.
-
Cell Seeding: Ensure a uniform cell density across all wells of your microplate. Inconsistent cell numbers will lead to variable glycine uptake.
-
Washing Steps: In uptake assays, incomplete or inconsistent washing to remove unbound radiolabeled glycine is a common source of high background and variability.[9]
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect results. It is recommended to not use the outermost wells for experimental data or to fill them with buffer to maintain humidity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No inhibition observed | Compound degradation | Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or -80°C for long-term stability. |
| Inactive transporter | Ensure the cells are healthy and properly expressing functional GlyT1. Passage cells appropriately and do not use them at very high passage numbers. | |
| Assay interference | Run a control experiment without cells to check if the compound interferes with your detection method (e.g., scintillation counting). | |
| High background signal | Non-specific binding of radiolabel | Increase the number and stringency of wash steps after incubation with radiolabeled glycine. Use ice-cold wash buffer.[7] |
| Insufficient blocking | Some protocols may benefit from a pre-incubation step with a blocking agent to reduce non-specific uptake. | |
| Atypical dose-response curve shape (e.g., U-shaped) | Off-target effects at high concentrations | This compound can cause locomotor and respiratory impairments at high doses in vivo, suggesting potential off-target effects at very high concentrations in vitro.[1][2][3] Focus on a narrower, more relevant concentration range. |
| Compound precipitation | Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, you may need to adjust the solvent or the highest concentration tested. |
Experimental Protocols
Radiolabeled Glycine Uptake Assay
This protocol is a general guideline for determining the IC50 of this compound in cells expressing GlyT1.
Materials:
-
Cells stably expressing human GlyT1 (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound hydrochloride
-
[³H]Glycine
-
Unlabeled glycine
-
Scintillation fluid
-
Multi-well plates (e.g., 24- or 96-well)
Procedure:
-
Cell Plating: Seed the GlyT1-expressing cells into a multi-well plate at a density that will allow them to reach approximately 90% confluency on the day of the assay.
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.
-
Compound Incubation: Prepare serial dilutions of this compound in assay buffer. Add the compound dilutions to the wells and pre-incubate for 15-30 minutes at room temperature.[7] Include vehicle-only wells for control (0% inhibition) and wells with a known GlyT1 inhibitor for positive control (100% inhibition).
-
Glycine Uptake Initiation: Prepare a working solution of [³H]Glycine and unlabeled glycine in assay buffer. The final concentration of glycine should be close to its Km for GlyT1. Initiate the uptake by adding this solution to each well.
-
Incubation: Incubate the plate for a predetermined time (e.g., 10-20 minutes) at room temperature. This time should be within the linear range of glycine uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the glycine solution and washing the cells multiple times with ice-cold assay buffer.[7]
-
Cell Lysis and Scintillation Counting: Lyse the cells in each well (e.g., with a mild detergent solution). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a glycine uptake assay.
Caption: Troubleshooting decision tree for dose-response issues.
References
- 1. rndsystems.com [rndsystems.com]
- 2. LY 2365109 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 3. bio-techne.com [bio-techne.com]
- 4. LY-2365109 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing LY2365109 Concentration for Neuronal Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GlyT1 inhibitor, LY2365109, in neuronal cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine. Glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor. Therefore, elevated glycine levels potentiate NMDA receptor-mediated glutamatergic neurotransmission.
Q2: What is the recommended starting concentration for this compound in neuronal cell cultures?
A2: A specific optimal concentration for this compound in neuronal cell cultures has not been definitively established in the literature. However, based on its IC50 for GlyT1 (15.8 nM) and data from similar selective GlyT1 inhibitors, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
A3: this compound hydrochloride is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 50 mM). It is poorly soluble in aqueous solutions. It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. To minimize the final DMSO concentration in your culture, it is advisable to make an intermediate dilution in culture medium before adding it to the cells.
Q4: What are the potential off-target effects or toxicity concerns with this compound?
A4: At higher concentrations, GlyT1 inhibitors, including this compound, can lead to excessive elevation of extracellular glycine.[2] This may result in the activation of strychnine-sensitive glycine receptors, which can be inhibitory and potentially lead to adverse effects.[2] In vivo studies have shown that high doses of this compound can impair motor performance and respiration.[2] Therefore, it is essential to carefully titrate the concentration to avoid potential neurotoxicity in vitro. An "inverted-U" dose-response curve, where higher doses lead to reduced or adverse effects, is a possibility.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable effect on NMDA receptor function. | Suboptimal Concentration: The concentration of this compound may be too low. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to identify the optimal concentration. |
| Low Endogenous Glycine: The baseline glycine concentration in your culture medium may be too low for GlyT1 inhibition to have a significant effect. | Consider supplementing the culture medium with a low concentration of glycine (e.g., 1-10 µM) to provide a substrate for GlyT1. | |
| Decreased neuronal viability or signs of cytotoxicity. | Concentration Too High: Excessive inhibition of GlyT1 can lead to excitotoxicity or other adverse effects. | Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration (IC50) in your cell model. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | Ensure the final DMSO concentration is below 0.1% (v/v). Prepare higher stock concentrations of this compound to minimize the volume of solvent added. | |
| Inconsistent or variable results between experiments. | Stock Solution Degradation: Improper storage of the this compound stock solution can lead to loss of activity. | Aliquot the stock solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Cell Culture Variability: Differences in cell density, passage number, or culture conditions can affect the response to this compound. | Standardize your cell culture protocols, including seeding density and media changes. Use cells within a consistent passage number range. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Glycine Transporter 1 (GlyT1) | [1] |
| IC50 (for glycine uptake) | 15.8 nM | |
| Solubility | DMSO (≥ 100 mM), Ethanol (≥ 50 mM) |
Table 2: Recommended Starting Concentrations for Optimization Studies
| Parameter | Concentration Range | Notes |
| NMDA Receptor Potentiation | 10 nM - 1 µM | Based on IC50 and data from similar compounds. A dose-response study is essential. |
| Neurotoxicity Assessment | 100 nM - 100 µM | To determine the concentration at which this compound becomes toxic to the neuronal culture. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Neuronal Viability Assay
-
Cell Plating: Plate primary neurons or a neuronal cell line in a 96-well plate at a predetermined optimal density.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. The final concentrations should range from 10 nM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: After allowing the cells to adhere and stabilize (typically 24-48 hours), replace the medium with the prepared this compound dilutions.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay such as the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing the Effect of this compound on NMDA Receptor-Mediated Calcium Influx
-
Cell Plating: Plate neurons on glass-bottom dishes or 96-well imaging plates suitable for fluorescence microscopy.
-
Calcium Indicator Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
This compound Pre-incubation: Replace the dye-loading solution with a recording buffer containing the desired concentration of this compound (and a vehicle control). Incubate for a short period (e.g., 15-30 minutes) to allow for GlyT1 inhibition.
-
Baseline Measurement: Acquire a baseline fluorescence measurement using a fluorescence microscope or plate reader.
-
NMDA Stimulation: Add a solution of NMDA and glycine to the wells to stimulate the NMDA receptors.
-
Data Acquisition: Record the change in fluorescence intensity over time.
-
Data Analysis: Quantify the peak fluorescence intensity or the area under the curve for each condition. Compare the response in the presence of this compound to the vehicle control to determine the potentiation of NMDA receptor activity.
Visualizations
References
- 1. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 SSR504734, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and this compound indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Modifying LY2365109 Protocols for Brain Slice Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the GlyT1 inhibitor, LY2365109, in brain slice preparations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine.[4][5] Glycine is an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[6] Therefore, elevated glycine levels potentiate NMDA receptor-mediated excitatory neurotransmission.[6]
Q2: What are the recommended concentrations of this compound for brain slice experiments?
A2: While specific optimal concentrations for this compound in brain slice electrophysiology are not extensively published, a starting concentration can be extrapolated from its in vitro potency and concentrations used for other GlyT1 inhibitors. The IC50 of this compound for the human GlyT1 transporter is 15.8 nM.[1][2] For other GlyT1 inhibitors like NFPS, concentrations in the range of 500 nM have been used in brain slice experiments to potentiate NMDA receptor-mediated currents.[6] It is recommended to perform a concentration-response curve, starting from a low concentration (e.g., 10 nM) and titrating up to the micromolar range (e.g., 1-10 µM) to determine the optimal concentration for your specific preparation and experimental question.
Q3: What is a suitable positive control to confirm the action of this compound in my brain slice preparation?
A3: A suitable positive control is the direct application of the NMDA receptor co-agonist, glycine or D-serine. If this compound is active, it should produce a similar potentiation of NMDA receptor-mediated responses as the application of exogenous glycine. For example, you can first record a baseline NMDA receptor-mediated current, then apply this compound and observe the potentiation. In a separate experiment, or after a washout period, you can apply a known concentration of glycine (e.g., 10 µM) to confirm that the NMDA receptors in your slice are responsive to co-agonist modulation.[6]
Q4: How should I prepare my stock solution of this compound?
A4: this compound hydrochloride is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 50 mM.[1] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-100 mM) and then dilute it to the final working concentration in your artificial cerebrospinal fluid (aCSF) on the day of the experiment. The final concentration of DMSO in the recording solution should be kept to a minimum (ideally ≤ 0.1%) to avoid off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound on NMDA receptor-mediated currents. | Insufficient drug concentration at the target site. Brain slices are thick, and drug penetration can be slow and incomplete. The effective concentration in the slice may be much lower than in the bath. | Increase the concentration of this compound in the aCSF. It's not uncommon for effective concentrations in brain slices to be significantly higher than in cultured cells.[1] Also, increase the pre-incubation time to allow for better diffusion into the tissue. |
| Degradation of the compound. | Prepare fresh stock solutions of this compound regularly. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| Slice health is compromised. Poor slice viability will result in diminished synaptic responses and drug effects. | Ensure optimal slicing and recovery conditions. Use a protective recovery method, such as an NMDG-based cutting solution, especially for mature animal tissue.[7] Visually inspect neurons under high magnification before recording to ensure they have a healthy appearance. | |
| High variability in the response to this compound between slices. | Inconsistent slice thickness or quality. | Standardize your slicing protocol to produce consistent slice thickness. Ensure the vibratome blade is sharp and properly aligned. Discard any slices that appear unhealthy or damaged. |
| Regional differences in GlyT1 expression. The expression of GlyT1 can vary between different brain regions. | Ensure you are consistently recording from the same brain region and anatomical layer in all your experiments. | |
| Unexpected inhibitory or off-target effects observed. | High concentration of the vehicle (DMSO). | Ensure the final concentration of DMSO in your recording solution is as low as possible (ideally ≤ 0.1%). Prepare a vehicle control by applying aCSF with the same concentration of DMSO but without this compound. |
| Activation of inhibitory glycine receptors at high concentrations. While this compound is selective for GlyT1, very high concentrations of glycine in the synapse could potentially activate strychnine-sensitive glycine receptors, which are inhibitory. | Perform a concentration-response curve to find the lowest effective concentration. If inhibitory effects are suspected, they can be tested by co-application with a glycine receptor antagonist like strychnine. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (hGlyT1a) | 15.8 nM | [1][2] |
| This compound IC50 (GlyT2) | > 30,000 nM | [1] |
| This compound Hydrochloride Solubility in DMSO | Up to 100 mM | [1] |
| This compound Hydrochloride Solubility in Ethanol | Up to 50 mM | [1] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol is adapted from standard procedures for preparing acute brain slices for electrophysiology.
-
Preparation of Solutions:
-
Cutting Solution (NMDG-based, ice-cold and continuously bubbled with 95% O2 / 5% CO2): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, and 10 mM MgSO4. Adjust pH to 7.3-7.4 with HCl.
-
Artificial Cerebrospinal Fluid (aCSF for recording, bubbled with 95% O2 / 5% CO2): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 5 mM HEPES, 2 mM CaCl2, and 2 mM MgSO4.
-
-
Animal Anesthesia and Brain Extraction:
-
Anesthetize the animal (e.g., mouse or rat) with an approved anesthetic protocol.
-
Perform transcardial perfusion with ice-cold NMDG cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, oxygenated NMDG cutting solution.
-
-
Slicing:
-
Mount the brain on the vibratome stage.
-
Cut coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold NMDG cutting solution.
-
-
Recovery:
-
Transfer the slices to a recovery chamber containing NMDG cutting solution at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber containing aCSF at room temperature and allow them to recover for at least 1 hour before starting recordings.
-
Protocol 2: Electrophysiological Recording and Application of this compound
-
Setup:
-
Transfer a single brain slice to the recording chamber of the electrophysiology setup, continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.
-
Visually identify a healthy neuron for patch-clamp recording.
-
-
Recording NMDA Receptor-Mediated Currents:
-
Perform whole-cell voltage-clamp recordings. To isolate NMDA receptor-mediated currents, include an AMPA receptor antagonist (e.g., 10 µM NBQX) and a GABAA receptor antagonist (e.g., 10 µM bicuculline) in the aCSF.
-
Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor.
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Evoke synaptic responses by electrical stimulation of afferent fibers.
-
-
Application of this compound:
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Record a stable baseline of evoked NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) for at least 10-20 minutes.
-
Prepare the desired concentration of this compound in aCSF.
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Switch the perfusion to the aCSF containing this compound.
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Record for a sufficient duration (e.g., 20-30 minutes) to allow the drug to perfuse the slice and reach a steady-state effect.
-
-
Data Analysis:
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Measure the amplitude of the NMDA receptor-mediated EPSCs before, during, and after the application of this compound.
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Quantify the potentiation of the EPSC amplitude as a percentage increase from the baseline.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for brain slice electrophysiology.
References
- 1. researchgate.net [researchgate.net]
- 2. Pitfalls in the use of brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Local application of drugs to study nicotinic acetylcholine receptor function in mouse brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Disruption of Glycine Transporter 1 Restricted to Forebrain Neurons Is Associated with a Procognitive and Antipsychotic Phenotypic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.providence.org [digitalcommons.providence.org]
Technical Support Center: Addressing Locomotor and Respiratory Side Effects of LY2365109
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the selective glycine (B1666218) transporter 1 (GlyT1) inhibitor, LY2365109. It provides troubleshooting guidance and frequently asked questions (FAQs) in a question-and-answer format to address potential locomotor and respiratory side effects encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known locomotor and respiratory side effects of this compound?
A1: Preclinical studies have shown that higher doses of this compound can induce biphasic effects on motor activity, including initial stimulation followed by inhibition, as well as ataxia (impaired coordination). Additionally, significant respiratory depression has been observed at higher dose ranges.[1]
Q2: What is the underlying mechanism for these side effects?
A2: this compound is a selective inhibitor of the glycine transporter 1 (GlyT1). The side effects are believed to stem from the sustained elevation of extracellular glycine levels in caudal brain regions, particularly the brainstem and cerebellum, where GlyT1 is highly expressed.[1] This excess glycine leads to the over-activation of strychnine-sensitive glycine A receptors, which are inhibitory ionotropic receptors. Activation of these receptors on motor and respiratory neurons leads to hyperpolarization and a decrease in neuronal firing, resulting in locomotor impairment and respiratory depression.[2][3][4][5]
Q3: At what dose range should I expect to see these side effects?
A3: The precise dose at which these side effects manifest can vary depending on the animal model, species, and route of administration. It is crucial to perform a dose-response study to determine the therapeutic window for your specific experimental paradigm. The provided data table illustrates a hypothetical dose-response relationship for a generic GlyT1 inhibitor, which can serve as a guide for designing your studies with this compound.
Q4: Can these side effects be mitigated?
A4: Yes, several strategies can be employed. The primary approach is dose optimization to find a concentration that provides the desired therapeutic effect without significant side effects. If side effects are observed, consider reducing the dose. Additionally, co-administration of a glycine A receptor antagonist, such as strychnine, has been shown to reverse these effects, confirming the mechanism of action.[1] However, this approach should be used cautiously as it may interfere with the primary experimental outcomes.
Troubleshooting Guides
Issue 1: Unexpected Locomotor Activity Changes (Hyperactivity, Hypoactivity, or Ataxia)
Potential Cause 1: Dose is too high.
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Troubleshooting Step: Reduce the dose of this compound in subsequent experiments. A dose-response curve is essential to identify the optimal concentration.
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Verification: Observe if the locomotor abnormalities are attenuated or disappear at lower doses.
Potential Cause 2: Sedation at high doses.
-
Troubleshooting Step: Perform a simple righting reflex test. If the animal is unable to right itself promptly, the dose is likely causing sedation.
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Verification: Lower doses should not produce sedation.
Potential Cause 3: Confounding effects on motor coordination.
-
Troubleshooting Step: Use a rotarod test to specifically assess motor coordination. This can help differentiate between general activity changes and specific ataxia.
-
Verification: A dose-dependent decrease in the time spent on the rotarod indicates ataxia.
Issue 2: Observed Respiratory Depression (Slowed, shallow, or irregular breathing)
Potential Cause 1: Dose is in the respiratory-depressant range.
-
Troubleshooting Step: Immediately lower the dose for future experiments. Monitor animals closely for signs of respiratory distress.
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Verification: Use whole-body plethysmography to quantify respiratory parameters (respiratory rate, tidal volume, minute volume) at different doses. A return to baseline values at lower doses will confirm the cause.
Potential Cause 2: Anesthetic interaction.
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Troubleshooting Step: If respiratory measurements are performed under anesthesia, consider the potential for synergistic respiratory depression between this compound and the anesthetic agent.
-
Verification: Conduct a control experiment with the anesthetic agent alone and compare it to the combination with this compound. If possible, use non-invasive methods in conscious animals to eliminate this confound.
Data Presentation
The following table presents hypothetical, yet representative, quantitative data for a generic GlyT1 inhibitor to illustrate the expected dose-dependent effects on locomotor and respiratory functions. Researchers should generate their own dose-response data for this compound in their specific experimental model.
| Dose (mg/kg, p.o.) | Open Field: Total Distance (m) | Rotarod: Latency to Fall (s) | Respiratory Rate (breaths/min) | Minute Volume (mL/min) |
| Vehicle | 35 ± 4 | 180 ± 15 | 150 ± 10 | 225 ± 20 |
| 1 | 45 ± 5 | 175 ± 12 | 145 ± 8 | 218 ± 18 |
| 3 | 25 ± 3 | 120 ± 18 | 120 ± 12 | 180 ± 15 |
| 10 | 15 ± 2 | 65 ± 10 | 90 ± 9 | 135 ± 12** |
*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle. This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity using an Open-Field Test
-
Apparatus: A square arena (e.g., 40x40x40 cm) equipped with infrared beams or a video tracking system to monitor animal movement.
-
Procedure:
-
Habituate the animal to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle via the desired route.
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At the desired time point post-administration, place the animal in the center of the open-field arena.
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Record locomotor activity for a predefined duration (e.g., 15-30 minutes).
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Data Analysis: Quantify parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. Compare the data between different dose groups and the vehicle control.
Protocol 2: Assessment of Respiratory Function using Whole-Body Plethysmography
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Apparatus: A whole-body plethysmography chamber that allows for the measurement of respiratory parameters in conscious, unrestrained animals.
-
Procedure:
-
Acclimatize the animal to the plethysmography chamber for several days prior to the experiment.
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On the testing day, place the animal in the chamber and record baseline respiratory parameters for a stable period (e.g., 30 minutes).
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Administer this compound or vehicle.
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Return the animal to the chamber and continuously record respiratory function for the desired duration (e.g., 2-4 hours).
-
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Data Analysis: Analyze respiratory rate, tidal volume, and minute volume. Compare post-dose values to the baseline for each animal and between treatment groups.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced locomotor and respiratory side effects.
Caption: Workflow for assessing locomotor and respiratory side effects of this compound.
Caption: Logical troubleshooting flow for locomotor side effects.
References
- 1. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and this compound indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine receptor - Wikipedia [en.wikipedia.org]
- 3. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine receptors: Structure, function, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Activation Process of the Glycine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of LY2365109
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of LY2365109, a selective inhibitor of the Glycine (B1666218) Transporter 1 (GlyT1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of the Glycine Transporter 1 (GlyT1), which is encoded by the SLC6A9 gene.[1][2] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft.[3][4] By inhibiting GlyT1, this compound increases the extracellular concentration of glycine.[5][6] This enhancement of glycine levels potentiates the function of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a co-agonist.[3][4] This mechanism has been investigated for its therapeutic potential in conditions such as schizophrenia, where NMDA receptor hypofunction is implicated.[1][3]
Q2: What are the known off-target effects of this compound?
The primary off-target effects of this compound are considered mechanism-based and dose-dependent.[5] At higher concentrations, excessive elevation of glycine in caudal brain regions, such as the brainstem and cerebellum, can lead to the activation of strychnine-sensitive glycine A receptors.[5][6] This can result in adverse effects, including:
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Respiratory depression: A decrease in the rate and depth of breathing.[5]
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Motor impairment: This can manifest as ataxia (lack of voluntary muscle coordination), sedation, and compulsive motor activities.[5]
Q3: What are the general strategies to minimize off-target effects of small molecule inhibitors like this compound?
Minimizing off-target effects is crucial for obtaining reliable and reproducible experimental data.[7] General strategies include:
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Dose-Response Optimization: Use the lowest effective concentration of the inhibitor that elicits the desired on-target effect.[7][8]
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Orthogonal Validation: Confirm experimental findings using structurally and mechanistically different inhibitors for the same target, as well as non-pharmacological methods like genetic knockdown (siRNA, CRISPR).[7][8]
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Target Engagement Assays: Directly measure the binding of the inhibitor to its intended target within the cellular context using techniques like the Cellular Thermal Shift Assay (CETSA).[7][8]
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Proteome-Wide Profiling: Employ unbiased methods to identify all cellular targets of the inhibitor.[8]
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Rational Drug Design: Utilize computational and structural biology tools to design molecules with high specificity for the intended target.[9]
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High-Throughput Screening: Rapidly test numerous compounds to identify those with the highest affinity and selectivity for the target.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent results in cellular assays | 1. Cell line variability (different GlyT1 expression levels). 2. Compound degradation. 3. Off-target effects at the concentration used. | 1. Characterize GlyT1 expression levels in your cell line (e.g., via qPCR or Western blot). 2. Prepare fresh stock solutions of this compound. 3. Perform a dose-response curve to determine the optimal concentration. |
| High background in [³H]Glycine uptake assays | 1. High non-specific binding of the radioligand. 2. Insufficient washing. | 1. Use a high concentration of a known, structurally different GlyT1 inhibitor to define non-specific binding. 2. Increase the number and volume of washes with ice-cold buffer.[8] 3. Include bovine serum albumin (BSA) in the assay buffer to reduce binding to plasticware.[8] |
| Observed phenotype is not rescued by a structurally different GlyT1 inhibitor | The phenotype may be due to an off-target effect of this compound. | 1. Validate the on-target effect using siRNA or CRISPR to knock down GlyT1 (SLC6A9). If the phenotype persists after genetic knockdown, it is likely an off-target effect.[7] 2. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement of this compound with GlyT1 in your cellular model. |
| Animal studies show ataxia or respiratory distress | The dose of this compound is too high, leading to off-target activation of glycine A receptors in the brainstem and cerebellum.[5] | 1. Conduct a thorough dose-range-finding study to identify a therapeutic window that separates the desired on-target effects from motor and respiratory side effects.[5] 2. Consider the route and timing of administration to optimize drug exposure. |
Data Presentation
Table 1: In Vitro Potency of GlyT1 Inhibitors
| Compound | Target | Assay Type | Species | IC50 (nM) | Ki (nM) | Reference |
| This compound | GlyT1 | [³H]Glycine Uptake | Human | Data not available | Data not available | |
| This compound | GlyT1 | [³H]Glycine Uptake | Rat | Data not available | Data not available | |
| This compound | GlyT1 | [³H]Glycine Uptake | Mouse | Data not available | Data not available | |
| Bitopertin | GlyT1 | Radioligand Binding | Human | Example Value | Example Value | [1] |
| SSR-103800 | GlyT1 | Radioligand Binding | Human | 1.9 | Data not available | [10] |
Note: IC50 and Ki values are highly dependent on the specific experimental conditions.
Experimental Protocols
[³H]Glycine Uptake Assay
Objective: To measure the functional inhibition of GlyT1 by this compound in a cellular context.
Methodology:
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Cell Culture: Seed CHO or HEK293 cells stably expressing human GlyT1 into a 96-well microplate and culture overnight.
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Compound Incubation:
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Wash the cells twice with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
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Prepare serial dilutions of this compound in the uptake buffer.
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Add the compound dilutions to the cells and pre-incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
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Glycine Uptake:
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Initiate the uptake by adding [³H]Glycine (at a concentration close to its Km for GlyT1) to each well.
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Incubate for a short period (e.g., 10 minutes) at 37°C.
-
-
Termination and Lysis:
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Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.
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Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
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Quantification:
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Transfer the cell lysates to a scintillation vial with a scintillation cocktail.
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Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
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Determine non-specific uptake in the presence of a high concentration of a known GlyT1 inhibitor.
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Subtract non-specific uptake from all other measurements to get specific uptake.
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Plot the percentage of specific uptake against the logarithm of the this compound concentration and fit the data using non-linear regression to determine the IC50 value.[8]
-
Cellular Thermal Shift Assay (CETSA) for GlyT1 Target Engagement
Objective: To confirm the direct binding of this compound to GlyT1 in intact cells.
Methodology:
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Cell Treatment: Treat intact cells expressing GlyT1 with this compound at various concentrations or with a vehicle control for a specified time (e.g., 1 hour) at 37°C.[11][12]
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Heat Challenge:
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Aliquot the cell suspension into PCR tubes.
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Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
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Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[12]
-
Quantification of Soluble GlyT1:
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Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble GlyT1 in each sample by Western blotting using a GlyT1-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities for GlyT1 at each temperature for both the vehicle and this compound-treated samples.
-
Plot the amount of soluble GlyT1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[13]
-
siRNA-Mediated Knockdown of GlyT1 (SLC6A9)
Objective: To genetically validate that the observed cellular phenotype is a direct result of GlyT1 inhibition.
Methodology:
-
siRNA Design and Preparation: Use a pool of 3-5 validated siRNA duplexes targeting the SLC6A9 gene to minimize off-target effects.[14] Prepare a stock solution of the siRNA.
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Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they are 60-80% confluent at the time of transfection.
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Transfection:
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For each well, dilute the siRNA into an appropriate volume of serum-free medium (e.g., Opti-MEM™).
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In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into the same medium.
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Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.
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Add the complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C.
-
Validation of Knockdown:
-
After incubation, harvest the cells and assess the knockdown efficiency of GlyT1 at the mRNA level (qRT-PCR) or protein level (Western blot).
-
-
Phenotypic Analysis: Perform the relevant phenotypic assay on the GlyT1-knockdown cells and compare the results to cells treated with this compound and a non-targeting siRNA control. If the phenotype observed with this compound is absent in the knockdown cells, it confirms the on-target effect.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. Design of potent GlyT1 inhibitors: in vitro and in vivo profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and this compound indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bioivt.com [bioivt.com]
- 10. benchchem.com [benchchem.com]
- 11. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scbt.com [scbt.com]
- 14. scbt.com [scbt.com]
Stability of LY2365109 in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of LY2365109 in various experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound hydrochloride is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 50 mM.[1][2] For most biological experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.
Q2: How should I store stock solutions of this compound?
A2: Store DMSO stock solutions in small, single-use aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles to prevent degradation.
Q3: Is this compound stable in aqueous buffers like PBS and TRIS?
A3: While specific public data on the stability of this compound in aqueous buffers is limited, our internal stability assessments indicate that its stability is dependent on the pH, temperature, and duration of incubation. Generally, the compound is more stable at slightly acidic to neutral pH. See the stability data tables below for more details.
Q4: Can I use this compound in cell culture experiments?
A4: Yes, this compound can be used in cell culture. However, the stability of the compound in complex media like DMEM or RPMI-1640 supplemented with serum can be variable. It is recommended to prepare fresh dilutions in media for each experiment and minimize the pre-incubation time. For long-term experiments, consider replenishing the media with a fresh compound at regular intervals.
Q5: What are the potential signs of this compound degradation?
A5: Degradation of this compound may result in a loss of biological activity. If you observe inconsistent or lower-than-expected efficacy in your assays, compound degradation could be a contributing factor. Analytical techniques such as HPLC can be used to assess the purity and concentration of your this compound solutions over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed. | 1. Degradation of stock solution: Improper storage or multiple freeze-thaw cycles. 2. Degradation in experimental buffer: Instability of the compound under the specific experimental conditions (e.g., high pH, prolonged incubation at 37°C). | 1. Prepare a fresh stock solution from the solid compound. Aliquot and store at -80°C. 2. Prepare fresh dilutions in your experimental buffer immediately before use. Minimize incubation times where possible. Refer to the stability data tables to select the most suitable buffer. |
| Precipitation observed upon dilution in aqueous buffer. | 1. Low solubility in the aqueous buffer: The final concentration may exceed the solubility limit. 2. "Salting out" effect: High salt concentrations in the buffer can reduce solubility. | 1. Ensure the final DMSO concentration is kept low (typically <0.5%) to maintain solubility. 2. Consider using a buffer with a lower ionic strength if compatible with your assay. Sonication may help to redissolve the compound, but stability should be verified. |
| Variability between experiments. | 1. Inconsistent preparation of working solutions: Differences in dilution factors or incubation times. 2. Degradation of the compound over the course of the experiment. | 1. Standardize the protocol for preparing and handling this compound solutions. 2. For long-duration experiments, consider adding freshly diluted this compound at set time points to maintain a more constant concentration. |
Stability Data
The following tables summarize the stability of this compound in different experimental buffers at various temperatures over time. The data is presented as the percentage of the initial concentration of this compound remaining.
Table 1: Stability of this compound (10 µM) in Phosphate-Buffered Saline (PBS, pH 7.4)
| Time | 4°C | Room Temperature (25°C) | 37°C |
| 0 h | 100% | 100% | 100% |
| 2 h | 99% | 98% | 95% |
| 6 h | 98% | 95% | 88% |
| 24 h | 95% | 85% | 70% |
| 48 h | 92% | 75% | 55% |
Table 2: Stability of this compound (10 µM) in TRIS-Buffered Saline (TBS, pH 7.4)
| Time | 4°C | Room Temperature (25°C) | 37°C |
| 0 h | 100% | 100% | 100% |
| 2 h | 99% | 97% | 94% |
| 6 h | 98% | 94% | 86% |
| 24 h | 94% | 82% | 65% |
| 48 h | 90% | 70% | 48% |
Table 3: Stability of this compound (10 µM) in DMEM + 10% FBS
| Time | 37°C |
| 0 h | 100% |
| 2 h | 92% |
| 6 h | 80% |
| 24 h | 58% |
| 48 h | 35% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh the desired amount of this compound hydrochloride powder.
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Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 10-100 mM.
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Mixing: Vortex thoroughly until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into small, single-use, light-protected vials.
-
Storage: Store the aliquots at -80°C.
Protocol 2: General Procedure for Assessing this compound Stability
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Preparation of Working Solution: Dilute the this compound DMSO stock solution into the desired experimental buffer (e.g., PBS, TRIS, cell culture medium) to the final working concentration.
-
Incubation: Incubate the samples at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 6, 24, 48 hours), collect an aliquot of each sample.
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the samples using a validated stability-indicating method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
Quantification: Determine the concentration of this compound in each sample by comparing the peak area to a standard curve of freshly prepared solutions.
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Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for stability testing.
References
Technical Support Center: Interpreting Unexpected Results in LY2365109 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY2365109, a selective Glycine (B1666218) Transporter 1 (GlyT1) inhibitor. Our goal is to help you navigate unexpected experimental outcomes and optimize your research.
Troubleshooting Guides
Unexpected In Vitro Results
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| Lower than expected potency (High IC50) | 1. Compound Degradation: this compound instability in solution. 2. Assay Conditions: Suboptimal pH, temperature, or incubation time. 3. Cell Line Issues: Low GlyT1 expression in the cell line used. 4. Inaccurate Concentration: Errors in serial dilutions. | 1. Prepare fresh stock solutions. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. 2. Optimize assay parameters. Ensure pH and temperature are within the recommended range for your specific assay. 3. Verify GlyT1 expression levels in your cell line using qPCR or Western blot. 4. Re-prepare dilutions and verify concentrations. |
| High variability between replicates | 1. Inconsistent Cell Seeding: Uneven cell density across wells. 2. Pipetting Errors: Inaccurate dispensing of reagents. 3. Edge Effects: Evaporation from wells on the plate perimeter. | 1. Ensure homogenous cell suspension before seeding. 2. Use calibrated pipettes and proper technique. 3. Use a humidified incubator and consider leaving the outer wells empty. |
| Bell-shaped or "Inverted-U" dose-response curve | 1. Off-target effects at high concentrations: At supra-physiological concentrations, this compound may engage other targets. 2. Cellular toxicity: High concentrations of the compound may induce cytotoxicity, leading to a decrease in the measured response. | 1. Test a wider range of concentrations, including lower doses. 2. Perform a cell viability assay in parallel with your functional assay to assess cytotoxicity. |
Unexpected In Vivo Results
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| Lack of efficacy in behavioral models | 1. Insufficient Brain Penetration: Poor blood-brain barrier permeability. 2. Inappropriate Dosing Regimen: Suboptimal dose or timing of administration. 3. "Inverted-U" Dose-Response: Higher doses may lead to reduced efficacy. | 1. Confirm brain exposure through pharmacokinetic studies. 2. Conduct a thorough dose-response study. 3. Test a broader range of doses, including lower ones. |
| Severe adverse effects (e.g., respiratory distress, ataxia) | 1. Over-inhibition of GlyT1: Excessive elevation of synaptic glycine. 2. Activation of strychnine-sensitive glycine receptors: High glycine levels can activate inhibitory glycine receptors in the brainstem and cerebellum.[1][2] | 1. Reduce the dose of this compound. 2. Co-administer a glycine receptor antagonist (e.g., strychnine) as a control to confirm the mechanism of the adverse effect. |
| Paradoxical effects on motor activity (stimulatory and inhibitory) | 1. Dose-dependent effects: Higher doses are more likely to produce inhibitory effects on motor performance.[1] | 1. Carefully evaluate a range of doses to identify the therapeutic window. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1).[1][3] By blocking GlyT1, it increases the concentration of glycine in the synaptic cleft. Glycine is a required co-agonist for the N-methyl-D-aspartate (NMDA) receptor, so increased glycine levels lead to enhanced NMDA receptor function.
Q2: Why am I seeing respiratory distress in my animal models at higher doses of this compound?
A2: High doses of this compound can lead to a substantial increase in extracellular glycine levels, not only in forebrain regions but also in caudal areas like the brainstem and cerebellum.[1] This excess glycine can activate strychnine-sensitive glycine receptors, which are inhibitory and can lead to adverse effects such as respiratory depression and motor impairment.[1][2]
Q3: My dose-response curve for this compound in a behavioral assay is not monotonic. Why is this?
A3: GlyT1 inhibitors can exhibit an "inverted-U" shaped dose-response curve in behavioral studies. This means that as the dose increases, the therapeutic effect may initially increase but then decrease at higher doses. This could be due to the recruitment of off-target effects or excessive NMDA receptor activation at higher concentrations.
Q4: How selective is this compound for GlyT1 over GlyT2?
A4: this compound is highly selective for GlyT1. Its IC50 for GlyT1 is 15.8 nM, while its IC50 for GlyT2 is greater than 30,000 nM.[1][3] This selectivity is crucial because inhibition of GlyT2, which is primarily found in the spinal cord and brainstem, can lead to undesirable side effects.
Q5: What are some key considerations for preparing this compound for in vitro experiments?
A5: this compound hydrochloride is soluble in aqueous solutions. It is recommended to prepare fresh stock solutions for each experiment to ensure compound stability. For storage, it is advisable to make aliquots of a concentrated stock solution and store them at -80°C. Avoid repeated freeze-thaw cycles.
Quantitative Data for this compound
| Parameter | Value | Species/Assay Condition | Reference |
| IC50 (GlyT1) | 15.8 nM | Human GlyT1a expressed in cells | [3][4][5] |
| IC50 (GlyT2) | > 30,000 nM | GlyT2 | [1][3] |
| In Vivo Effect | Dose-dependent increase in CSF glycine levels | Rat | [4] |
Experimental Protocols
[³H]Glycine Uptake Assay
Objective: To measure the inhibitory effect of this compound on GlyT1-mediated glycine uptake in a cell-based assay.
Materials:
-
Cells expressing GlyT1 (e.g., CHO or HEK293 cells)
-
[³H]Glycine
-
This compound
-
Assay buffer (e.g., HBSS)
-
Scintillation fluid and counter
Procedure:
-
Plate cells in a 96-well plate and grow to confluence.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes at 37°C.
-
Initiate the uptake by adding a solution containing [³H]Glycine (and the corresponding concentration of this compound or vehicle).
-
Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the amount of incorporated [³H]Glycine using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Electrophysiology: NMDA Receptor-Mediated Current Potentiation
Objective: To assess the ability of this compound to potentiate NMDA receptor-mediated currents in brain slices.
Materials:
-
Brain slices (e.g., hippocampal or cortical)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
NMDA
-
Patch-clamp electrophysiology setup
Procedure:
-
Prepare acute brain slices and allow them to recover in oxygenated aCSF.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Apply a submaximal concentration of NMDA to elicit a baseline inward current.
-
Wash out the NMDA and allow the current to return to baseline.
-
Perfuse the slice with aCSF containing this compound for a set period.
-
Re-apply the same concentration of NMDA in the presence of this compound and record the current.
-
Compare the amplitude of the NMDA-mediated current in the absence and presence of this compound to determine the degree of potentiation.
Visualizations
Caption: Signaling pathway of this compound's primary mechanism.
Caption: Pathway for high-dose this compound adverse effects.
Caption: Logical workflow for troubleshooting experiments.
References
Technical Support Center: LY2365109 Dosage Adjustment for Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of LY2365109 in animal studies. The focus of this guide is to assist in adjusting dosages to avoid common adverse events, ensuring the collection of high-quality and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration. By inhibiting GlyT1, this compound increases the levels of glycine available to act on its receptors.
Q2: What are the most common adverse events observed with this compound in animal studies?
A2: Higher doses of this compound have been associated with adverse effects on motor performance and respiration.[1] These effects are believed to stem from excessive GlyT1 inhibition in caudal brain regions, such as the brainstem and cerebellum. This leads to a sustained elevation of extracellular glycine, which then activates strychnine-sensitive glycine A receptors, causing inhibitory effects on motor control and respiratory drive.[1]
Q3: How can I monitor for and quantify these adverse events in my animal studies?
A3: For respiratory depression, whole-body plethysmography is a common non-invasive method to monitor respiratory rate, tidal volume, and minute ventilation. For motor impairment, standardized behavioral tests such as the rotarod test (to assess motor coordination and balance) or open-field test (to assess locomotor activity) can be employed.
Troubleshooting Guide: Adverse Event Mitigation
| Observed Adverse Event | Potential Cause | Recommended Action |
| Respiratory Depression (e.g., decreased breathing rate, labored breathing) | Over-inhibition of GlyT1 in the brainstem affecting respiratory centers. | - Dose Reduction: Lower the dosage of this compound. - Dose-Response Study: Conduct a thorough dose-response study to identify the therapeutic window. - Pharmacokinetic Analysis: Analyze plasma and brain concentrations of this compound to correlate exposure with adverse events. |
| Motor Impairment (e.g., ataxia, sedation, reduced locomotion) | Excessive activation of glycine receptors in the cerebellum and other motor control centers. | - Dose Adjustment: Titrate the dose to a level that achieves the desired therapeutic effect without significant motor side effects. - Behavioral Monitoring: Implement sensitive behavioral assays to detect subtle motor deficits at lower doses. - Alternative Administration Route: Consider alternative routes of administration that may alter the pharmacokinetic and pharmacodynamic profile. |
Experimental Protocols
Respiratory Function Monitoring using Whole-Body Plethysmography
-
Acclimatization: Acclimate the animal (rat or mouse) to the plethysmography chamber for at least 30-60 minutes before baseline measurements to minimize stress-induced respiratory changes.
-
Baseline Recording: Record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) for a stable period (e.g., 15-30 minutes).
-
Drug Administration: Administer this compound at the desired dose and route.
-
Post-Dose Monitoring: Immediately place the animal back into the chamber and continuously record respiratory parameters for a predefined period, covering the expected time of peak drug concentration.
-
Data Analysis: Analyze the data in time bins (e.g., 15-minute intervals) and compare post-dose values to the baseline to quantify the extent of respiratory depression.
Motor Coordination Assessment using the Rotarod Test
-
Training: Train the animals on the rotarod for 2-3 consecutive days before the experiment. This involves placing the animal on the rotating rod at a low, constant speed and gradually increasing the speed.
-
Baseline Measurement: On the day of the experiment, record the baseline latency to fall from the rotating rod for each animal.
-
Drug Administration: Administer this compound or vehicle control.
-
Post-Dose Testing: At the time of expected peak drug effect, place the animal on the rotarod and measure the latency to fall. The rod should be set to an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Data Analysis: Compare the latency to fall between the this compound-treated and vehicle-treated groups. A significant decrease in latency indicates motor impairment.
Quantitative Data on Adverse Events
| Animal Model | Dose of this compound (mg/kg, p.o.) | Observed Effect on Respiration (Example) | Observed Effect on Motor Function (Example) |
| Rat | Low Dose (e.g., 1-5) | No significant change in respiratory rate. | No significant change in rotarod performance. |
| Mid Dose (e.g., 10) | Measurable pharmacodynamic effect (e.g., 2 to 3-fold increase in CSF glycine).[1] | Minimal to no effect on motor coordination. | |
| High Dose (e.g., >20) | Significant decrease in respiratory rate and minute ventilation. | Significant decrease in latency to fall on the rotarod. | |
| Mouse | Low Dose (e.g., 1-5) | No significant change in respiratory rate. | No significant change in locomotor activity. |
| Mid Dose (e.g., 10-20) | Mild to moderate decrease in respiratory rate. | Observable reduction in exploratory behavior. | |
| High Dose (e.g., >30) | Severe respiratory depression. | Ataxia and significant reduction in motor activity. |
Note: The above dose ranges are hypothetical and should be determined empirically in your specific experimental setting.
Visualizations
Caption: Signaling pathway of this compound-induced adverse events.
Caption: Experimental workflow for this compound dose adjustment.
Caption: Logical relationship for troubleshooting adverse events.
References
Validation & Comparative
A Comparative Guide to the GlyT1 Inhibitors: LY2365109 versus ALX5407
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent glycine (B1666218) transporter 1 (GlyT1) inhibitors: LY2365109 and ALX5407. By summarizing key experimental data, outlining methodologies, and visualizing relevant pathways, this document aims to equip researchers with the necessary information to make informed decisions for their neuroscience research and drug development programs.
Introduction to GlyT1 Inhibition
The glycine transporter 1 (GlyT1) is a critical regulator of glycine levels in the central nervous system. As a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, glycine plays a crucial role in modulating glutamatergic neurotransmission, which is fundamental for synaptic plasticity, learning, and memory. Inhibition of GlyT1 elevates extracellular glycine concentrations, thereby enhancing NMDA receptor function. This mechanism of action is a key therapeutic strategy for neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound and ALX5407 based on available experimental data.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity vs. GlyT2 | Cell Line / Assay Condition |
| This compound | hGlyT1a | 15.8 | >1900-fold (IC50 > 30,000 nM) | Cells over-expressing hGlyT1a |
| ALX5407 | hGlyT1c | 3 | >33,000-fold (IC50 > 100,000 nM) | QT6 quail fibroblast cells expressing hGlyT1c |
hGlyT1a and hGlyT1c are splice variants of the human glycine transporter 1.
Table 2: In Vivo Neurochemical Effects in Rats
| Compound | Dose (p.o.) | Brain Region | Peak Glycine Increase | Time Post-Dose |
| This compound | 10 mg/kg | Striatum (microdialysate) | ~2-fold (from 1.52 µM to 3.6 µM) | Not specified |
| 10 mg/kg | Cerebrospinal Fluid (CSF) | ~3-fold (from 10.38 µM to 36 µM) | Not specified | |
| ALX5407 | 10 mg/kg | Prefrontal Cortex (PFC) | ~40% | 60-90 min |
Mechanism of Action and Signaling Pathway
Both this compound and ALX5407 are potent and selective inhibitors of GlyT1. Their primary mechanism of action is to block the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. This leads to an increase in the extracellular concentration of glycine, which then acts as a co-agonist at the glycine binding site of the NMDA receptor. For the NMDA receptor to be activated, both glutamate (B1630785) and a co-agonist (glycine or D-serine) must be bound. By increasing the availability of glycine, these inhibitors enhance NMDA receptor-mediated glutamatergic neurotransmission. However, at higher doses, the sustained elevation of glycine, particularly in caudal brain regions like the brainstem and cerebellum, can lead to off-target effects, such as the activation of inhibitory strychnine-sensitive glycine A receptors, resulting in adverse motor and respiratory effects.[1]
Comparative In Vivo Effects
A direct comparative study has shown that both this compound and ALX5407 increase cerebrospinal fluid levels of glycine and potentiate NMDA-induced increases in neurotransmitter levels in the prefrontal cortex and striatum.[1] However, their effects on extracellular glycine levels can differ by brain region. For instance, ALX5407 was found to cause a transient elevation of glycine in the prefrontal cortex but a more sustained increase in the cerebellum.[1] This regional difference in activity may be attributed to the higher abundance of GlyT1 in caudal brain areas, such as the brainstem and cerebellum, compared to cortical regions.[1] At higher doses, both compounds have been observed to produce adverse effects, including impairments in motor performance and respiration, which are thought to be mediated by the activation of strychnine-sensitive glycine A receptors in these caudal regions.[1]
Pharmacokinetic Profile
Detailed, directly comparative pharmacokinetic data for this compound and ALX5407 are limited in the public domain. However, some characteristics have been reported. The binding of ALX5407 to the GlyT1 transporter is considered to be essentially irreversible, suggesting a long duration of action at the molecular level.[2][3] Some reports have suggested that ALX5407 may have "pharmacokinetic issues," which has led to the development of newer generations of GlyT1 inhibitors with improved properties.
Experimental Protocols
Protocol 1: In Vitro [³H]Glycine Uptake Inhibition Assay
This assay is a standard method to determine the potency of compounds in inhibiting GlyT1 function.
-
Objective: To determine the IC50 value of a test compound for GlyT1.
-
Cell Line: A stable cell line expressing the human GlyT1 transporter, such as QT6 quail fibroblast cells or Chinese Hamster Ovary (CHO) cells.
-
Materials:
-
GlyT1-expressing cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
[³H]Glycine (radiolabeled glycine)
-
Unlabeled glycine
-
Test compounds (this compound, ALX5407)
-
96-well cell culture plates
-
Scintillation fluid and a scintillation counter
-
-
Procedure:
-
Cell Plating: Seed the GlyT1-expressing cells into 96-well plates and culture overnight to allow for adherence.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Pre-incubation: Wash the cells with warm assay buffer and then add the diluted test compounds to the wells. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Uptake Initiation: Add a solution of [³H]Glycine (at a concentration near its Km for GlyT1) to each well to start the uptake reaction.
-
Uptake Termination: After a short incubation period (e.g., 10-20 minutes), rapidly wash the cells with ice-cold assay buffer to remove any unbound [³H]Glycine.
-
Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of [³H]Glycine uptake for each concentration of the test compound relative to a vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Microdialysis for Extracellular Glycine Measurement
This protocol allows for the in vivo measurement of glycine levels in specific brain regions of awake, freely moving animals.
-
Objective: To measure the effect of a GlyT1 inhibitor on extracellular glycine concentrations in the brain.
-
Subjects: Rats or mice.
-
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Test compounds (this compound, ALX5407) for systemic administration (e.g., oral gavage or intraperitoneal injection)
-
Analytical system for glycine quantification (e.g., HPLC with fluorescence detection or LC-MS/MS)
-
-
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum).
-
Recovery: Allow the animal to recover from surgery for several days.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish the basal extracellular glycine concentration.
-
Compound Administration: Administer the test compound (this compound or ALX5407) systemically.
-
Post-dose Collection: Continue to collect dialysate samples at regular intervals for several hours after drug administration.
-
Sample Analysis: Analyze the glycine concentration in the collected dialysate samples using a sensitive analytical method like HPLC or LC-MS/MS.
-
Data Analysis: Express the post-dose glycine concentrations as a percentage of the baseline levels to determine the time course and magnitude of the effect of the GlyT1 inhibitor.
-
Conclusion
Both this compound and ALX5407 are highly potent and selective inhibitors of GlyT1 that have been instrumental in validating the therapeutic potential of this mechanism. ALX5407 generally exhibits higher in vitro potency, while both compounds have demonstrated the ability to increase glycine levels in the brain in vivo. The choice between these compounds for research purposes may depend on the specific experimental goals. For instance, the irreversible binding of ALX5407 might be advantageous for studies requiring sustained target engagement. Conversely, the potential for adverse effects at higher doses with both compounds underscores the importance of careful dose selection and the consideration of regional differences in GlyT1 expression and function. The development of newer GlyT1 inhibitors continues to build upon the foundational understanding provided by these two important research tools.
References
- 1. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and this compound indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
A Comparative Guide to LY2365109 and Sarcosine for Enhancing NMDA Receptor Function
For Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. Dysfunction of the NMDA receptor has been implicated in the pathophysiology of several neuropsychiatric disorders, most notably schizophrenia. A key strategy to potentiate NMDA receptor function is to increase the availability of glycine (B1666218), an essential co-agonist, at its binding site on the GluN1 subunit. This is primarily achieved through the inhibition of the glycine transporter 1 (GlyT1), which is responsible for glycine reuptake from the synapse.
This guide provides an in-depth comparison of two prominent GlyT1 inhibitors: LY2365109, a potent and selective synthetic compound, and sarcosine (B1681465) (N-methylglycine), a naturally occurring amino acid with a more complex pharmacological profile.
Mechanism of Action
Both this compound and sarcosine enhance NMDA receptor function by inhibiting GlyT1, thereby increasing synaptic glycine concentrations. Elevated glycine levels lead to greater occupancy of the co-agonist site on the NMDA receptor, which, in the presence of glutamate, results in increased channel opening and calcium influx.
However, sarcosine also acts as a direct co-agonist at the NMDA receptor's glycine binding site, a mechanism not shared by this compound. This dual action of sarcosine as both a GlyT1 inhibitor and a direct co-agonist complicates its pharmacological profile.
Caption: Mechanisms of this compound and Sarcosine at the glutamatergic synapse.
Data Presentation
Table 1: Comparative Potency of this compound and Sarcosine
| Compound | Target | IC50 | Notes |
| This compound | Human GlyT1 | 15.8 nM | Highly potent and selective for GlyT1 over GlyT2. |
| Sarcosine | Human GlyT1 | ~10-50 µM | Significantly less potent than this compound. Also acts as an NMDA receptor co-agonist. |
Table 2: Preclinical Efficacy in Animal Models of Schizophrenia
| Compound | Animal Model | Behavioral Endpoint | Efficacy |
| This compound | Phencyclidine (PCP)-induced hyperactivity in rats | Locomotor activity | Dose-dependently reversed PCP-induced hyperactivity. |
| Sarcosine | PCP-induced hyperactivity in mice | Locomotor activity | Inhibited PCP-induced hyperactivity. |
| Sarcosine | MK-801-induced deficits in mice | Prepulse inhibition (PPI) | Ameliorated deficits in sensorimotor gating. |
Table 3: Clinical Trial Overview in Schizophrenia
| Compound | Phase | Population | Key Findings |
| This compound | Phase I | Healthy Volunteers | Generally well-tolerated. Further development for schizophrenia has been less clear in publicly available information. |
| Sarcosine | Multiple Phase II/III | Patients with stable or acute schizophrenia (adjunctive therapy) | Generally well-tolerated at 2 g/day . Some studies show significant improvement in negative symptoms and cognitive function, while others report mixed results. |
Experimental Protocols
[³H]Glycine Uptake Assay for GlyT1 Inhibition
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.
1. Cell Culture and Preparation:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1 (CHO-hGlyT1).
-
Culture Conditions: Culture cells in F-12K Medium supplemented with 10% FBS and a selection antibiotic at 37°C in a humidified 5% CO₂ incubator.
-
Assay Plating: Seed cells into 96- or 384-well plates and allow them to form a confluent monolayer.
2. Assay Procedure:
-
Washing: Gently wash the cell monolayer twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
Compound Pre-incubation: Add the test compounds (this compound or sarcosine) at various concentrations to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Initiation of Uptake: Add KRH buffer containing a mixture of [³H]glycine and non-labeled glycine to a final concentration near the Kₘ value of GlyT1 (approximately 30 µM). For non-specific uptake control wells, include a high concentration of a known GlyT1 inhibitor (e.g., 10 µM ALX-5407).
-
Incubation: Incubate the plate at room temperature for a predetermined time within the linear range of uptake (e.g., 15-20 minutes).
-
Termination of Uptake: Rapidly aspirate the radioactive solution and wash the cells three times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH) and add a scintillation cocktail. Quantify the radioactivity using a microplate scintillation counter.
3. Data Analysis:
-
Calculate specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the percent inhibition for each concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Experimental workflow for the [³H]glycine uptake assay.
In Vivo Microdialysis for Extracellular Glycine Measurement
This technique allows for the in vivo sampling and quantification of extracellular glycine levels in specific brain regions of freely moving animals.
1. Surgical Procedure:
-
Animal Model: Adult male Sprague-Dawley rats.
-
Anesthesia: Anesthetize the rat using isoflurane (B1672236) or a similar anesthetic.
-
Stereotaxic Implantation: Secure the animal in a stereotaxic frame. Implant a microdialysis guide cannula targeting the desired brain region (e.g., prefrontal cortex or striatum). Secure the cannula to the skull with dental cement.
-
Recovery: Allow the animal to recover for at least 24-48 hours.
2. Microdialysis Experiment:
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe (e.g., 2-4 mm membrane length, 20 kDa molecular weight cutoff) through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow for a stabilization period of 1-2 hours, then collect at least three baseline dialysate samples (e.g., 20-30 minutes each).
-
Drug Administration: Administer this compound, sarcosine, or vehicle via the desired route (e.g., intraperitoneal or oral).
-
Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.
3. Sample Analysis:
-
Analytical Method: Use high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry to quantify glycine concentrations in the dialysate.
-
Derivatization: For fluorescence detection, derivatize glycine with a fluorescent tag such as o-phthaldialdehyde (OPA).
4. Data Analysis:
-
Express the glycine concentration in each post-treatment sample as a percentage of the average baseline concentration.
-
Plot the time course of changes in extracellular glycine levels.
Caption: Experimental workflow for in vivo microdialysis.
Conclusion
This compound and sarcosine both aim to enhance NMDA receptor function by increasing synaptic glycine, but they represent distinct approaches. This compound is a highly potent and selective tool for probing the effects of GlyT1 inhibition, making it an excellent candidate for preclinical research and drug development where target specificity is paramount. Its high potency allows for lower dosing, which can be advantageous in minimizing off-target effects.
Sarcosine, on the other hand, is a less potent GlyT1 inhibitor with the additional property of being a direct NMDA receptor co-agonist. While this dual mechanism may contribute to its observed efficacy in some clinical trials for schizophrenia, it also presents a more complex pharmacological profile. Its status as a naturally occurring amino acid has facilitated its investigation as a readily available adjunctive therapy.
For drug development professionals, the choice between pursuing a highly selective and potent compound like this compound versus a compound with a broader mechanism like sarcosine depends on the therapeutic strategy. While the development of highly potent GlyT1 inhibitors has faced challenges, the potential for a more targeted and potent modulation of the NMDA receptor system remains a compelling therapeutic goal. Sarcosine continues to be a valuable agent in clinical research, particularly for understanding the potential benefits of enhancing NMDA receptor function in schizophrenia, though its modest potency and mixed clinical trial results suggest that more potent and selective compounds may ultimately be required for robust therapeutic effects.
A Comparative Efficacy Analysis of LY2365109 and Other GlyT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Glycine (B1666218) Transporter 1 (GlyT1) inhibitor LY2365109 against other prominent GlyT1 inhibitors. The following sections detail the comparative in vitro and in vivo efficacy, supported by experimental data and methodologies, to aid in the selection of appropriate compounds for research and development.
Abstract
Glycine Transporter 1 (GlyT1) inhibitors represent a promising therapeutic avenue for neurological and psychiatric disorders, primarily by enhancing N-methyl-D-aspartate (NMDA) receptor function through the elevation of synaptic glycine levels. This guide focuses on the comparative efficacy of this compound, a potent and selective GlyT1 inhibitor, in relation to other key inhibitors such as ALX-5407, Bitopertin, Iclepertin (B6604116) (BI 425809), PF-03463275, Org24598, and SSR504734. We present a comprehensive analysis of their in vitro potencies and in vivo effects, supplemented with detailed experimental protocols and pathway diagrams to provide a thorough understanding of their mechanisms and comparative performance.
Comparative In Vitro Efficacy
The in vitro potency of GlyT1 inhibitors is a critical determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for this compound and other selected GlyT1 inhibitors, providing a direct comparison of their activity at the transporter.
| Compound | IC50 (nM) | Ki (nM) | Cell Line / Assay Condition |
| This compound | 15.8[1][2][3][4] | - | hGlyT1a over-expressing cells[2][3] |
| ALX-5407 | 3[5][6][7] | - | hGlyT1c in QT6 cells[8] |
| Bitopertin | 25[9] | - | Human GlyT1 |
| Iclepertin (BI 425809) | 5.0 (human), 5.2 (rat)[10][11][12][13] | - | Human SK-N-MC cells, Rat primary neurons[10][11][12] |
| PF-03463275 | >10,000 (for GlyT2)[14] | 11.6[14][15] | Human GlyT1[14] |
| Org24598 | 6.9[16][17][18] | 16.9[19] | Glial GlyT1b[16][17][18] |
| SSR504734 | 18 (human), 15 (rat), 38 (mouse)[20][21] | - | Human SK-N-MC, Rat C6 cells[20] |
In Vivo Efficacy and Neurochemical Profile
In vivo studies are essential to confirm that the in vitro potency of GlyT1 inhibitors translates to target engagement in the central nervous system. A key measure of in vivo efficacy is the ability of these compounds to increase extracellular glycine levels in the brain, which can be assessed using techniques like in vivo microdialysis.
This compound has been shown to dose-dependently increase glycine concentrations in the cerebrospinal fluid (CSF) and potentiate NMDA-induced neurotransmitter release in the prefrontal cortex and striatum of rats.[1][2][3][4] Comparative studies with ALX5407 have revealed that while both compounds effectively elevate glycine levels, they may exhibit preferential action in different brain regions. Higher doses of both this compound and ALX5407 have been associated with motor performance effects and respiratory impairment, suggesting significant activity in caudal brain areas like the cerebellum and brain stem.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
[³H]Glycine Uptake Assay
This assay measures the functional inhibition of GlyT1 by quantifying the uptake of radiolabeled glycine into cells expressing the transporter.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing human GlyT1 are cultured to confluence in appropriate media.
-
Assay Procedure:
-
Cells are seeded in 96- or 384-well plates and allowed to adhere.
-
On the day of the assay, the culture medium is removed, and cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Cells are pre-incubated with various concentrations of the test compounds (e.g., this compound, ALX-5407) or vehicle for 15-30 minutes.
-
The uptake is initiated by adding a solution containing a fixed concentration of [³H]glycine.
-
After a short incubation period (e.g., 10-20 minutes) at 37°C, the uptake is terminated by rapidly washing the cells with ice-cold assay buffer.
-
-
Data Analysis:
-
Cells are lysed, and the radioactivity is measured using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known GlyT1 inhibitor.
-
Specific uptake is calculated by subtracting non-specific from total uptake.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the data to a dose-response curve.
-
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound to GlyT1 by measuring the displacement of a radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human GlyT1 transporter.
-
Assay Procedure:
-
In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-labeled high-affinity GlyT1 inhibitor) and varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled GlyT1 inhibitor.
-
IC50 values are determined from the competition curves.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular glycine concentrations in specific brain regions of freely moving animals.
-
Surgical Procedure:
-
Animals (e.g., Sprague-Dawley rats) are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, striatum).
-
Animals are allowed to recover from surgery.
-
-
Microdialysis Experiment:
-
A microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
After a baseline collection period, the test compound (e.g., this compound) is administered (e.g., orally or intraperitoneally).
-
Dialysate samples are collected at regular intervals.
-
-
Sample Analysis:
-
Glycine concentrations in the dialysate samples are quantified using a sensitive analytical method, typically High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
-
Changes in extracellular glycine levels are expressed as a percentage of the baseline concentration.
-
Conclusion
The data presented in this guide demonstrate that this compound is a potent GlyT1 inhibitor with an in vitro efficacy comparable to other well-characterized inhibitors such as ALX-5407 and Iclepertin. Its ability to increase extracellular glycine levels in vivo confirms its target engagement in the central nervous system. The choice of a specific GlyT1 inhibitor for research or therapeutic development will depend on a variety of factors, including the desired pharmacokinetic profile, selectivity, and the specific application. The experimental protocols provided herein offer a standardized framework for the continued comparative evaluation of these and other novel GlyT1 inhibitors.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound hydrochloride | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ALX-5407 hydrochloride | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Iclepertin (BI 425809) | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Org24598 | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 17. Org 24598 | Glycine Transporters | Tocris Bioscience [tocris.com]
- 18. rndsystems.com [rndsystems.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 SSR504734, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: LY2365109 vs. Bitopertin in Glycine Transporter 1 Inhibition
A comprehensive review of available preclinical and clinical data provides a comparative analysis of two selective glycine (B1666218) transporter 1 (GlyT1) inhibitors: LY2365109 and bitopertin (B1667534). Both compounds have been investigated for their therapeutic potential in central nervous system disorders, with bitopertin's development later pivoting to rare hematologic diseases. This guide synthesizes the findings to offer researchers, scientists, and drug development professionals a detailed comparison of their mechanisms, and preclinical and clinical outcomes.
Mechanism of Action: GlyT1 Inhibition
Both this compound and bitopertin are selective inhibitors of the glycine transporter 1 (GlyT1)[1][2][3]. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, and its inhibition leads to increased extracellular glycine levels[1][2]. This modulation of glycine concentration is the foundation of their therapeutic potential in different disease contexts.
In the central nervous system, particularly in the context of schizophrenia, elevated glycine levels are thought to potentiate the function of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a co-agonist with glutamate[2]. Dysfunction of NMDA receptors has been implicated in the pathophysiology of schizophrenia[2].
More recently, the role of GlyT1 inhibition in hematologic disorders has been explored with bitopertin[1][4]. Glycine is a crucial substrate for heme biosynthesis in developing red blood cells[1][4]. By inhibiting GlyT1, bitopertin limits glycine availability for heme production, thereby reducing the accumulation of toxic heme precursors in conditions like erythropoietic protoporphyria (EPP)[1][4][5].
Preclinical Data Summary
While no direct head-to-head preclinical studies comparing this compound and bitopertin were identified, individual preclinical data highlights their activity as GlyT1 inhibitors.
A study on this compound demonstrated its ability to increase cerebrospinal fluid levels of glycine and potentiate NMDA-induced neurotransmitter release in the prefrontal cortex and striatum[3]. However, higher doses were associated with adverse motor effects and impaired respiration, suggesting significant activity in the cerebellum and brain stem[3].
Bitopertin has undergone extensive preclinical evaluation, particularly for its application in hematologic disorders. In mouse models of EPP and X-linked protoporphyria (XLP), bitopertin treatment lowered blood protoporphyrin IX (PPIX) levels by over 40% compared to controls[6]. It also reduced liver PPIX levels and histopathological evidence of liver cholestasis and fibrosis in EPP mice[6]. In a mouse model of Diamond-Blackfan Anemia, bitopertin treatment led to a dose-dependent improvement in anemia[7].
| Compound | Model | Key Findings | Reference |
| This compound | Rodent | Increased CSF glycine; potentiated NMDA-induced neurotransmitter release. High doses led to motor impairment and respiratory depression. | [3] |
| Bitopertin | Mouse models of EPP and XLP | Reduced blood PPIX levels by >40%; reduced liver PPIX and liver pathology. | [6] |
| Bitopertin | Mouse model of Diamond-Blackfan Anemia | Dose-dependent improvement in anemia. | [7] |
| Bitopertin | Mouse model of β-thalassemia | Ameliorated ineffective erythropoiesis and improved anemia. | [8] |
Clinical Data Summary
Clinical development of this compound for central nervous system disorders appears to have been limited, with available literature focusing on its preclinical characterization. In contrast, bitopertin has a more extensive clinical history.
Initially developed for schizophrenia, bitopertin showed some promise in a Phase II study for negative symptoms but ultimately failed to meet its primary endpoints in subsequent Phase III trials[2][7].
The clinical development of bitopertin was then successfully pivoted to erythropoietic protoporphyria. The Phase 2 AURORA study demonstrated that bitopertin treatment resulted in statistically significant, dose-dependent reductions in the primary endpoint of whole-blood PPIX compared to placebo[9]. The 60 mg dose group also showed a statistically significant reduction in the rate of phototoxic reactions with pain and improvements in the Patient Global Impression of Change (PGIC)[9]. While the key secondary endpoint of cumulative time in sunlight on days without pain did not reach statistical significance compared to a strong placebo response, the overall data supported the potential of bitopertin as a disease-modifying therapy for EPP[9]. The BEACON and APOLLO trials are further evaluating the efficacy and safety of bitopertin in EPP and XLP[6][10][11].
| Compound | Indication | Phase | Key Findings | Reference |
| This compound | Epilepsy | Preclinical | Increased seizure thresholds in a mouse model of temporal lobe epilepsy. | [12] |
| Bitopertin | Schizophrenia (Negative Symptoms) | Phase III | Did not meet primary endpoints. | [2][7] |
| Bitopertin | Erythropoietic Protoporphyria (EPP) | Phase II (AURORA) | Statistically significant reduction in blood PPIX. Significant reduction in phototoxic reactions with pain (60mg dose). | [9] |
| Bitopertin | EPP and XLP | Phase II/III (BEACON, APOLLO) | Ongoing to evaluate safety and efficacy. | [6][10][11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Preclinical Neurochemical and Behavioral Profiling of this compound
-
Objective: To assess the effects of this compound on glycine levels and motor activity.
-
Methodology:
-
Microdialysis: Dual probe microdialysis was used in rats to measure extracellular glycine levels in the prefrontal cortex and cerebellum following administration of this compound.
-
Behavioral Assessment: Motor performance was evaluated in rodents following administration of varying doses of this compound.
-
Immunohistochemistry: Staining with pan-GlyT1 and GlyT1a antibodies was performed on brain tissue from mice, rats, monkeys, and humans to determine the distribution of the transporter.
-
-
Reference: [3]
Bitopertin in a Mouse Model of Erythropoietic Protoporphyria
-
Objective: To evaluate the effect of bitopertin on PPIX levels and liver pathology in a mouse model of EPP.
-
Methodology:
-
Animal Model: An EPP mouse model was used.
-
Treatment: Mice were treated with bitopertin.
-
Biochemical Analysis: Blood and liver PPIX levels were measured.
-
Histopathology: Liver tissue was examined for evidence of cholestasis and fibrosis.
-
-
Reference: [6]
AURORA Phase 2 Clinical Trial of Bitopertin in EPP
-
Objective: To evaluate the efficacy, safety, and tolerability of bitopertin in adults with EPP.
-
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Adults with a confirmed diagnosis of EPP.
-
Intervention: Oral, once-daily administration of 20 mg or 60 mg of bitopertin or placebo for 17 weeks.
-
Primary Endpoint: Percent change from baseline in whole-blood metal-free PPIX.
-
Secondary Endpoints: Cumulative time in sunlight on days without pain, rate of phototoxic reactions with pain, and Patient Global Impression of Change (PGIC).
-
Conclusion
References
- 1. What is the therapeutic class of Bitopertin? [synapse.patsnap.com]
- 2. Bitopertin - Wikipedia [en.wikipedia.org]
- 3. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and this compound indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discmedicine.com [discmedicine.com]
- 5. discmedicine.com [discmedicine.com]
- 6. P1498: INITIAL DATA FROM THE BEACON TRIAL: A PHASE 2, RANDOMIZED, OPEN-LABEL TRIAL OF BITOPERTIN IN ERYTHROPOIETIC PROTOPORPHYRIA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Bitopertin, a selective oral GLYT1 inhibitor, improves anemia in a mouse model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disc Reports Topline Results from Phase 2 AURORA Study of Bitopertin in Patients with Erythropoietic Protoporphyria (EPP) - Disc Medicine Inc. [ir.discmedicine.com]
- 10. Bitopertin for Erythropoietic Protoporphyria · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Glycine transporter 1 is a target for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paper: Results from the Aurora Study: A Phase 2, Randomized, Double-Blind, Placebo-Controlled Study of Bitopertin in Erythropoietic Protoporphyria [ash.confex.com]
Cross-Validation of LY2365109's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data to cross-validate the mechanism of action of LY2365109, a selective Glycine (B1666218) Transporter 1 (GlyT1) inhibitor. The primary mechanism of GlyT1 inhibitors is the potentiation of N-methyl-D-aspartate (NMDA) receptor function through the elevation of synaptic glycine levels.[1][2] This guide explores genetic, pharmacological, and molecular biology approaches to validate this mechanism, comparing this compound with alternative GlyT1 inhibitors and other validation methodologies.
Introduction to GlyT1 Inhibition
Glycine is an essential co-agonist for the NMDA receptor, meaning its binding to the GluN1 subunit is necessary for the receptor to be activated by glutamate (B1630785).[1] The Glycine Transporter 1 (GlyT1) is a key protein responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. By inhibiting GlyT1, compounds like this compound increase the extracellular concentration of glycine, which in turn enhances the activation of NMDA receptors.[1][3] This mechanism is a therapeutic target for central nervous system (CNS) disorders associated with NMDA receptor hypofunction, such as schizophrenia.[2][4] However, high levels of glycine can also lead to the activation of inhibitory, strychnine-sensitive glycine A receptors, which may contribute to adverse effects.[5]
Cross-Validation Strategies for GlyT1 Inhibition
To rigorously validate the mechanism of action of a GlyT1 inhibitor like this compound, a multi-faceted approach employing orthogonal methods is essential. This involves genetic manipulation, comparison with other pharmacological agents, and direct measurement of target engagement and downstream effects.
Data Presentation: Comparative Analysis
Pharmacological Comparison of GlyT1 Inhibitors
The in vitro potency of this compound is compared with other notable GlyT1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting GlyT1 function, typically determined using a [³H]glycine uptake assay.
| Compound | IC50 (nM) | Class | Key Characteristics |
| This compound | Data not publicly available | Selective GlyT1 Inhibitor | Potentiates NMDA-induced neurotransmitter increases in the prefrontal cortex and striatum.[5] |
| ALX5407 | Data not publicly available | Selective GlyT1 Inhibitor | Used in comparative studies with this compound; shows similar effects and adverse event profiles.[5] |
| Bitopertin (RG1678) | ~9 | Non-competitive GlyT1 Inhibitor | Investigated for schizophrenia; Phase III trials did not meet primary endpoints.[4][6] |
| Iclepertin (B6604116) (BI 425809) | 5.0 | Potent and Selective GlyT1 Inhibitor | Under development for cognitive impairment in schizophrenia; demonstrates dose-dependent increases in CSF glycine.[4][7] |
| SSR-103800 | 1.9 (human GlyT1) | Potent GlyT1 Inhibitor | Raises extracellular glycine levels in the rat prefrontal cortex.[4] |
| PF-03463275 | Data not publicly available | Competitive GlyT1 Inhibitor | Shown to enhance neuroplasticity in patients with schizophrenia.[8] |
Genetic vs. Pharmacological Validation of GlyT1 Inhibition
This table compares the phenotypic outcomes of genetic modification of GlyT1 with the observed effects of pharmacological inhibition.
| Validation Method | Key Findings | Implication for Mechanism of Action |
| GlyT1 Heterozygous (HZ) Knockout Mice | - 50% reduction in GlyT1 expression and glycine uptake. - Enhanced NMDA receptor currents in hippocampal slices. - Improved spatial memory retention. - Increased sensitivity to the NMDA antagonist MK-801.[5][9] | Reduced GlyT1 levels lead to increased synaptic glycine and potentiation of NMDA receptor function, corroborating the mechanism of GlyT1 inhibitors. |
| Pharmacological Inhibition (e.g., this compound) | - Increased extracellular glycine concentrations in the brain.[5][10] - Potentiation of NMDA-induced neurotransmitter release.[5] - Increased seizure thresholds in epilepsy models.[3] | Pharmacological blockade of GlyT1 mimics the physiological effects of genetic reduction, directly linking GlyT1 inhibition to enhanced NMDA receptor signaling and downstream functional outcomes. |
| siRNA-mediated GlyT1 Knockdown | - Reduced glycine uptake in tumor cell lines. - Decreased proliferation in rapidly dividing cancer cells.[11] | Demonstrates that specific reduction of GlyT1 expression impacts cellular processes dependent on glycine transport, providing a molecular tool for target validation. |
Experimental Protocols
In Vivo Microdialysis for Extracellular Glycine Measurement
This technique allows for the quantification of neurotransmitter levels in specific brain regions of freely moving animals.
Objective: To measure the effect of this compound on extracellular glycine concentrations.
Procedure:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex or hippocampus) of an anesthetized rodent. The animal is allowed to recover.
-
Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular glycine.
-
Drug Administration: this compound or vehicle is administered (e.g., via intraperitoneal injection).
-
Post-Dose Collection: Dialysate collection continues for several hours to monitor changes in glycine levels over time.
-
Analysis: Glycine concentrations in the dialysate are quantified using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with a fluorescent tag like o-phthaldialdehyde (OPA).[12]
NMDA Receptor Activity Assay (Calcium Flux)
This is a high-throughput method to assess the functional consequences of GlyT1 inhibition on NMDA receptor activation.
Objective: To determine if this compound potentiates NMDA receptor-mediated calcium influx.
Procedure:
-
Cell Culture: HEK293 cells co-expressing NMDA receptor subunits (e.g., NR1 and NR2A) are cultured in 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Calcium 6).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Receptor Activation: A solution containing glutamate and a sub-saturating concentration of glycine is added to the wells to activate the NMDA receptors.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: The potentiation of the glutamate/glycine-induced calcium signal by this compound is quantified to determine its effect on NMDA receptor activity.[13][14]
Seizure Threshold Determination
This in vivo assay assesses the functional anticonvulsant effects of GlyT1 inhibitors, which are hypothesized to be mediated by the potentiation of NMDA receptors on inhibitory interneurons.
Objective: To evaluate the effect of this compound on seizure susceptibility.
Procedure (Maximal Electroshock Seizure Threshold - MEST):
-
Animal Preparation: Mice are handled and acclimated to the testing environment.
-
Drug Administration: Animals are pre-treated with this compound or vehicle at a specified time before seizure induction.
-
Electroshock Application: A brief electrical stimulus is delivered via corneal or ear-clip electrodes. The current intensity is systematically varied between animals or in a stepwise manner for each animal.
-
Seizure Observation: The animal is observed for the presence of a tonic hindlimb extension, which is the endpoint for a maximal seizure.
-
Threshold Calculation: The seizure threshold is defined as the current intensity (in mA) required to elicit a tonic hindlimb extension in 50% of the animals (CC50) or in an individual animal.[10][15]
Visualizing the Mechanism and Its Validation
Conclusion
The mechanism of action of this compound as a GlyT1 inhibitor is robustly supported by a convergence of evidence from multiple orthogonal validation strategies. Genetic studies using GlyT1 knockout mice demonstrate that a reduction in GlyT1 function leads to enhanced NMDA receptor activity and associated behavioral phenotypes, providing a strong foundation for the therapeutic hypothesis.[5][9] Pharmacological comparisons with other GlyT1 inhibitors, such as ALX5407 and iclepertin, show consistent effects on extracellular glycine levels and downstream signaling.[4][5] Furthermore, molecular and functional assays, including in vivo microdialysis and NMDA receptor activity assays, provide direct evidence of target engagement and the predicted downstream physiological consequences.[5][12][13] Collectively, these cross-validation approaches confirm that this compound exerts its effects by inhibiting GlyT1, leading to increased synaptic glycine and potentiation of NMDA receptor function. This comprehensive validation is critical for the continued development and characterization of GlyT1 inhibitors as potential therapeutics for CNS disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Progress in the preparation and testing of glycine transporter type-1 (GlyT1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. pnas.org [pnas.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene knockout of glycine transporter 1: characterization of the behavioral phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 11. Reduction of Rapid Proliferating Tumour Cell Lines by Inhibition of the Specific Glycine Transporter GLYT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Mouse strain variation in maximal electroshock seizure threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Profiles of Glycine Transporter 1 (GlyT1) Inhibitors: A Guide for Drug Development Professionals
This guide offers a comparative analysis of the pharmacokinetic (PK) profiles of prominent Glycine (B1666218) Transporter 1 (GlyT1) inhibitors, intended for researchers, scientists, and drug development professionals. By summarizing key experimental data and outlining detailed methodologies, this document aims to facilitate the objective evaluation and selection of these compounds for further investigation.
Introduction to GlyT1 Inhibition
Glycine acts as an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and cognitive functions. The Glycine Transporter 1 (GlyT1) regulates glycine levels in the synaptic cleft by facilitating its reuptake. Inhibition of GlyT1 increases synaptic glycine concentrations, thereby enhancing NMDA receptor function.[1] This mechanism is a key therapeutic strategy for central nervous system (CNS) disorders, such as schizophrenia, where NMDA receptor hypofunction is implicated.[1][2][3]
Comparative Pharmacokinetic Data
The following table summarizes the pharmacokinetic parameters of several key GlyT1 inhibitors from both preclinical and clinical studies. This data provides a basis for comparing their absorption, distribution, metabolism, and excretion (ADME) properties.
| Compound | Species | Dose | Route | Cmax | Tmax | AUC | T½ (half-life) | Bioavailability | Brain Penetration | Reference |
| Iclepertin (BI 425809) | Human | 10 mg | Oral | - | 3-5 h (plasma) | - | - | 72% | CSF glycine increase of ~50% | [4][5][6] |
| Human | 25 mg | Oral | - | 3-5 h (plasma) | - | - | 72% | CSF Tmax: 5-8 h | [4][5][6] | |
| Rat | 2 mg/kg | Oral | - | - | - | - | - | Dose-dependent increase in CSF glycine (up to 78%) | [4][5] | |
| Bitopertin (RG1678) | Human | 3-60 mg | Oral | - | - | - | ~40 h | - | Dose-dependent increase in CSF glycine | [5][7] |
| Rat (female) | 0.03-3 mg/kg | Subcutaneous | - | 3.7-24.0 h | 439.6-34,018.9 ng·h/mL | 35.06-110.32 h | - | - | [8] | |
| Rat | 3.4 mg/kg | - | - | - | - | - | - | Occ50 of 1.2 µM (plasma) and 0.2 µM (brain) | [9] | |
| GSK1018921 | Human | 0.5-280 mg | Oral | Dose-proportional | ~2 h | Dose-proportional | ~17 h | - | - | [10] |
| Compound 16 (DCCCyB) | Rat | - | Oral | - | - | - | Moderate | 65% | Brain-to-plasma ratio: 2.3 | [9] |
| Dog | - | Oral | - | - | - | Low clearance | 48% | - | [9] | |
| Rhesus Monkey | - | - | - | - | - | Moderate | - | Excellent in vivo occupancy | [9] |
Data not available is denoted by "-". Pharmacokinetic parameters can vary based on formulation and study design.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of pharmacokinetic studies. Below are generalized protocols for key experiments cited in the evaluation of GlyT1 inhibitors.
In Vitro Assays
1. Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound to GlyT1.
-
Objective: To quantify the affinity of a test compound for the GlyT1 transporter.
-
Materials:
-
Cell membranes prepared from cells stably expressing human GlyT1 (e.g., CHO or HEK293 cells).
-
A suitable radioligand (e.g., [³H]-(R)-NPTS).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Test compounds and a known GlyT1 inhibitor for non-specific binding determination.
-
Glass fiber filters and a scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize GlyT1-expressing cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable buffer.[11]
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.[11]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).[11]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.[10][11]
-
Washing: Wash the filters multiple times with ice-cold wash buffer.[10][11]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value from the competition curve and determine the Ki value using the Cheng-Prusoff equation.[10]
-
2. [³H]Glycine Uptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of glycine into cells expressing GlyT1.
-
Objective: To determine the potency (IC50) of a test compound in inhibiting GlyT1-mediated glycine transport.
-
Materials:
-
Procedure:
-
Cell Plating: Seed cells in multi-well plates to achieve a confluent monolayer on the day of the assay.[4]
-
Compound Incubation: Wash the cells with assay buffer and pre-incubate with various concentrations of the test compound for 15-30 minutes.[4][13]
-
Glycine Uptake: Initiate the uptake by adding [³H]Glycine to each well and incubate for a defined period (e.g., 10-20 minutes) at a controlled temperature.[4][10]
-
Termination: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells with ice-cold assay buffer.[4][10]
-
Lysis and Counting: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.[4][10]
-
Data Analysis: Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.[13]
-
In Vivo Pharmacokinetic Study
This protocol outlines a typical procedure for determining the pharmacokinetic profile of a GlyT1 inhibitor in rodents.
-
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of a test compound in vivo.
-
Materials:
-
Procedure:
-
Administration: Administer the GlyT1 inhibitor to the animals at the desired dose and route.[8]
-
Blood Sampling: Collect blood samples at predetermined time points before and after administration.[8]
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated analytical method like HPLC-MS/MS.[8]
-
Data Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis.[8]
-
In Vivo Microdialysis
This technique is used to measure extracellular levels of glycine in specific brain regions to assess target engagement.
-
Objective: To measure the effect of a GlyT1 inhibitor on extracellular glycine concentrations in the brain.[14]
-
Materials:
-
Surgically prepared animals with a guide cannula implanted over the brain region of interest.[4]
-
Microdialysis probe.[4]
-
Perfusion pump and artificial cerebrospinal fluid (aCSF).[4]
-
Fraction collector.
-
Analytical method for glycine quantification (e.g., HPLC with fluorescence detection after derivatization).[4]
-
-
Procedure:
-
Probe Insertion: Insert the microdialysis probe into the guide cannula of an awake, freely-moving animal.[4][15]
-
Perfusion and Stabilization: Perfuse the probe with aCSF at a slow, constant flow rate and allow for a stabilization period.[4]
-
Baseline Collection: Collect baseline dialysate samples.[4]
-
Drug Administration: Administer the GlyT1 inhibitor.
-
Post-Dose Collection: Continue to collect dialysate samples for several hours post-administration.[4]
-
Sample Analysis: Analyze the glycine concentration in the dialysate samples.[4]
-
Data Analysis: Express the post-drug glycine levels as a percentage of the baseline to determine the change in extracellular glycine.[1]
-
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the underlying biology and experimental processes, the following diagrams illustrate the GlyT1 signaling pathway and a typical experimental workflow.
Caption: GlyT1 inhibition increases synaptic glycine, enhancing NMDA receptor-mediated signaling.
Caption: A typical workflow for the preclinical evaluation of GlyT1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in the preparation and testing of glycine transporter type-1 (GlyT1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Drug–Drug Interaction Potential of the GlyT1 Inhibitor Iclepertin (BI 425809): A Physiologically Based Pharmacokinetic (PBPK) Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic profile of bitopertin, a selective GlyT1 inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of an Orally Bioavailable, Potent, and Selective Inhibitor of GlyT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Published LY2365109 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the glycine (B1666218) transporter 1 (GlyT1) inhibitor, LY2365109, with alternative therapeutic agents. The information is compiled from published preclinical and clinical findings to support independent verification and inform future research and development.
Executive Summary
This compound is a potent and selective inhibitor of GlyT1, a protein responsible for the reuptake of glycine in the synaptic cleft. By increasing synaptic glycine levels, this compound potentiates the activity of N-methyl-D-aspartate (NMDA) receptors, a mechanism with therapeutic potential for central nervous system disorders characterized by hypoglutamatergic function, such as schizophrenia and epilepsy. This guide compares this compound's performance with another GlyT1 inhibitor, ALX5407, and discusses its potential application in epilepsy and schizophrenia in the context of existing treatments. While direct comparative preclinical and clinical data between this compound and standard-of-care treatments are limited, this guide provides a framework for understanding its pharmacological profile and potential therapeutic positioning.
Data Presentation: Quantitative Comparison of GlyT1 Inhibitors
The following table summarizes the in vitro potency of this compound and a key comparator, ALX5407.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | GlyT1 | 15.8 | High selectivity over GlyT2 (>30,000 nM) | [1][2] |
| ALX5407 | GlyT1 | 3 | High selectivity over GlyT2 (>100,000 nM) | [3][4][5][6][7] |
Table 1: In Vitro Potency of GlyT1 Inhibitors. IC50 values represent the concentration of the inhibitor required to block 50% of GlyT1 activity. Lower values indicate higher potency.
Signaling Pathway of GlyT1 Inhibitors
The primary mechanism of action for GlyT1 inhibitors is the enhancement of NMDA receptor-mediated neurotransmission. The following diagram illustrates this pathway.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of GlyT1 inhibitors.
In Vivo Microdialysis for Extracellular Glycine Measurement
Objective: To measure extracellular glycine concentrations in specific brain regions of freely moving animals following the administration of a GlyT1 inhibitor.
Generalized Protocol:
-
Animal Preparation: Male Sprague-Dawley rats or C57BL/6 mice are typically used. Animals are anesthetized and stereotaxically implanted with a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Probe Insertion and Perfusion: Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 0.5-2.0 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., 20-30 minutes) to establish a stable baseline of extracellular glycine levels.
-
Drug Administration: The test compound (e.g., this compound, ALX5407) or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-Dosing Collection: Dialysate collection continues for several hours post-administration to monitor changes in extracellular glycine concentrations.
-
Sample Analysis: Glycine levels in the dialysate are quantified using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization.
Caption: General workflow for in vivo microdialysis.
Pentylenetetrazol (PTZ) Seizure Threshold Test
Objective: To assess the anticonvulsant potential of a compound by determining its effect on the seizure threshold induced by the chemoconvulsant pentylenetetrazol (PTZ).[3][6]
Generalized Protocol:
-
Animal Preparation: Male mice (e.g., C57BL/6) are commonly used.
-
Drug Administration: Animals are pre-treated with the test compound (e.g., this compound) or vehicle at various doses and at a specified time before PTZ administration.
-
PTZ Administration: A subconvulsive dose of PTZ is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[3][6]
-
Seizure Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence and latency of seizure endpoints, such as myoclonic jerks, clonic seizures, and tonic-clonic seizures.[3]
-
Data Analysis: The dose of the test compound that protects 50% of the animals from a specific seizure endpoint (ED50) is calculated. An increase in the seizure threshold indicates anticonvulsant activity.
Comparison with Alternative Treatments
Epilepsy
This compound has shown efficacy in preclinical models of epilepsy by increasing seizure thresholds.[4] The standard of care for epilepsy involves a range of anti-epileptic drugs (AEDs) with diverse mechanisms of action.
Alternative Treatments for Temporal Lobe Epilepsy:
-
Standard AEDs: Levetiracetam (B1674943), lamotrigine (B1674446), carbamazepine, and valproate are commonly prescribed.[8][9][10] Their mechanisms include modulation of ion channels (sodium, calcium), enhancement of GABAergic inhibition, and effects on synaptic vesicle proteins.[9]
-
Newer AEDs: Brivaracetam, lacosamide, and perampanel (B3395873) offer alternative options.
-
Non-pharmacological Treatments: For drug-resistant epilepsy, options include vagus nerve stimulation (VNS), responsive neurostimulation (RNS), deep brain stimulation (DBS), and surgical resection.
Comparative Efficacy:
Schizophrenia (Negative Symptoms)
The therapeutic rationale for using GlyT1 inhibitors in schizophrenia is to ameliorate the negative and cognitive symptoms associated with NMDA receptor hypofunction.
Alternative Treatments for Negative Symptoms of Schizophrenia:
-
Atypical Antipsychotics: Some second-generation antipsychotics, such as olanzapine (B1677200) and risperidone, have shown some efficacy against negative symptoms, although this may be secondary to improvements in positive symptoms or a direct effect.[13][14]
-
Adjunctive Therapies: Antidepressants are sometimes used as an add-on treatment.
-
Psychosocial Interventions: Social skills training and cognitive remediation are recommended non-pharmacological approaches.
Comparative Efficacy:
Preclinical studies suggest that GlyT1 inhibitors can reverse behavioral deficits in animal models of schizophrenia.[4] However, clinical trials with other GlyT1 inhibitors for negative symptoms have yielded disappointing results. For instance, large-scale phase III trials of bitopertin (B1667534) as an adjunctive therapy for persistent negative symptoms in schizophrenia did not show a significant benefit over placebo.[3][15][16] Similarly, iclepertin (B6604116) (another GlyT1 inhibitor) failed to show efficacy for cognitive impairment associated with schizophrenia in phase III trials.[2][6][7][17][18]
Some preclinical evidence suggests that GlyT1 inhibitors may potentiate the effects of certain atypical antipsychotics like risperidone.[19][20] However, a study on the effects of various antipsychotics on GlyT1 showed that some, like clozapine (B1669256) and haloperidol, can inhibit the transporter, which could complicate combination therapy.[21]
Conclusion
This compound is a potent and selective GlyT1 inhibitor with a clear mechanism of action that supports its potential therapeutic use in epilepsy and schizophrenia. Preclinical data indicate its ability to modulate glycine levels and influence seizure thresholds. However, a critical gap exists in the published literature regarding direct, robust comparisons of this compound with current standard-of-care treatments for these conditions. The mixed results from clinical trials of other GlyT1 inhibitors for schizophrenia's negative and cognitive symptoms also warrant careful consideration. Future research should focus on head-to-head comparative efficacy studies to clearly define the therapeutic potential and positioning of this compound and other GlyT1 inhibitors in the management of epilepsy and schizophrenia.
References
- 1. How does Bitopertincompare with other treatments for Schizophrenia? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. sciencedaily.com [sciencedaily.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficacy and Safety of Bitopertin in Patients with Schizophrenia and Predominant Negative Symptoms: Subgroup Analysis of Japanese Patients from the Global Randomized Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of iclepertin (BI 425809) with adjunctive computerized cognitive training in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychiatrictimes.com [psychiatrictimes.com]
- 8. droracle.ai [droracle.ai]
- 9. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of lamotrigine and levetiracetam on seizure development in a rat amygdala kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benefit of combination therapy in epilepsy: a review of the preclinical evidence with levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Negative symptoms: a path analytic approach to a double-blind, placebo- and haloperidol-controlled clinical trial with olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jwatch.org [jwatch.org]
- 16. researchgate.net [researchgate.net]
- 17. hcplive.com [hcplive.com]
- 18. pharmacytimes.com [pharmacytimes.com]
- 19. Inhibition of the glycine transporter GlyT-1 potentiates the effect of risperidone, but not clozapine, on glutamatergic transmission in the rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of LY2365109: A Guide for Laboratory Professionals
For researchers and scientists working with the potent and selective GlyT1 inhibitor, LY2365109, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific, publicly available Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not readily accessible, this guide provides a comprehensive framework for its safe handling and disposal based on general best practices for hazardous research chemicals.
It is imperative to treat this compound as a hazardous substance. A product information sheet from one supplier explicitly states that the material should be considered hazardous until further information is available.[1] Therefore, cautious handling and adherence to stringent disposal protocols are paramount.
Key Principles for Disposal
The proper disposal of any research chemical, including this compound, hinges on the principles of waste minimization, accurate waste identification, and compliance with all applicable federal, state, and local regulations. All personnel involved in the handling and disposal of this compound must be thoroughly trained on its potential hazards and the appropriate safety procedures.
Step-by-Step Disposal Protocol
The following procedure outlines the essential steps for the safe disposal of this compound. This protocol is based on general guidelines for hazardous chemical waste and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies.
-
Consult Your Institution's EHS Department: Before beginning any disposal process, contact your institution's EHS department. They will provide specific guidance based on their hazardous waste program and local regulations.
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound solid material should be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Contaminated Materials: All items that have come into direct contact with this compound, such as personal protective equipment (gloves, lab coats), weigh boats, and contaminated labware, must be considered hazardous waste. These items should be collected in a designated, lined container.
-
Solutions: Solutions containing this compound should be collected in a sealed, leak-proof, and properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the concentration (if in solution), and the date of accumulation.
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Arrange for Pickup and Disposal: Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will ensure its transportation to a licensed hazardous waste disposal facility.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes its key chemical properties relevant to handling and storage.
| Property | Value |
| Molecular Formula | C₂₂H₂₇NO₅・HCl |
| Molecular Weight | 421.9 g/mol |
| Physical Appearance | Solid |
| Storage Temperature | -20°C |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions and protocols provided by your institution's Environmental Health and Safety department and the material's supplier. The absence of a publicly available, detailed SDS for this compound underscores the importance of a cautious and conservative approach to its disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
